2-Bromo-6-methyl-3-nitropyridine
Description
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Properties
IUPAC Name |
2-bromo-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHLJCDGOSZFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646103 | |
| Record name | 2-Bromo-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-31-5 | |
| Record name | 2-Bromo-6-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromo-6-methyl-3-nitropyridine from 2-chloro-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2-Bromo-6-methyl-3-nitropyridine, a valuable substituted pyridine derivative for various applications in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, 2-chloro-3-nitropyridine.
While a direct, one-pot conversion for this specific transformation is not extensively documented in publicly available literature, this guide outlines a robust, multi-step synthesis based on established and reliable organic chemistry transformations. The presented methodology is a composite of documented procedures for analogous structures, providing a detailed protocol for its preparation. This document includes in-depth experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow to facilitate laboratory-scale production.
Proposed Synthetic Pathway
The synthesis of this compound from 2-chloro-3-nitropyridine is proposed to proceed through a multi-step sequence. The initial and well-documented step involves the synthesis of the key intermediate, 2-methyl-3-nitropyridine, via a malonic ester synthesis followed by decarboxylation. Subsequent functionalization of this intermediate is required to introduce the bromine atom at the 2-position and the methyl group at the 6-position. This guide will focus on the established synthesis of the 2-methyl-3-nitropyridine intermediate and discuss potential routes for the subsequent transformations.
Step 1: Synthesis of 2-Methyl-3-nitropyridine
The conversion of 2-chloro-3-nitropyridine to 2-methyl-3-nitropyridine is achieved through a condensation reaction with diethyl malonate in the presence of a base, followed by acidic hydrolysis and decarboxylation.[1][2][3] This method provides a reliable route to the key intermediate.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2-methyl-3-nitropyridine is adapted from literature procedures.[4][5][6]
-
Step 1a: Condensation Reaction
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), diethyl malonate is added dropwise at room temperature.
-
The resulting mixture is stirred until the evolution of hydrogen gas ceases.
-
A solution of 2-chloro-3-nitropyridine in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched with water and acidified with concentrated hydrochloric acid.
-
The aqueous layer is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
-
Step 1b: Hydrolysis and Decarboxylation
-
The crude product from the previous step is treated with 50% sulfuric acid.
-
The mixture is heated at reflux for several hours to effect hydrolysis and decarboxylation.
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude 2-methyl-3-nitropyridine can be further purified by column chromatography on silica gel.
-
Quantitative Data for the Synthesis of 2-Methyl-3-nitropyridine:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | 158.55 | 1.0 | 15.6 g (0.1 mol) | - | [4][5] |
| Diethyl malonate | 160.17 | 5.0 | 80 mL (0.5 mol) | - | [4][5] |
| Sodium | 22.99 | 1.1 - 1.3 | 2.53 g - 2.99 g | - | [4][5] |
| 2-Methyl-3-nitropyridine | 138.12 | - | - | Moderate to Good | [1] |
Experimental Workflow for the Synthesis of 2-Methyl-3-nitropyridine:
Caption: Workflow for the synthesis of 2-methyl-3-nitropyridine.
Subsequent Transformations to this compound: A Discussion of Potential Routes
The conversion of 2-methyl-3-nitropyridine to the target molecule, this compound, presents a significant synthetic challenge due to the need for selective functionalization at two different positions on the pyridine ring. A direct and selective introduction of a bromine atom at the 2-position and a methyl group at the 6-position of 2-methyl-3-nitropyridine is not straightforward.
A plausible, albeit longer, synthetic sequence would involve a series of functional group interconversions. One hypothetical route could involve the following steps:
-
Nitration: Introduction of a second nitro group onto the pyridine ring to further activate it and direct subsequent reactions.
-
Reduction: Selective reduction of one of the nitro groups to an amino group.
-
Sandmeyer Reaction: Conversion of the amino group to a bromo group.
-
Methylation: Introduction of the methyl group at the 6-position, possibly via a nucleophilic substitution or a cross-coupling reaction on a suitably functionalized precursor.
It is important to note that this proposed pathway is speculative and would require significant experimental optimization to achieve the desired regioselectivity and yield. Each step would need careful consideration of reaction conditions to avoid unwanted side reactions.
Proposed Multi-Step Synthetic Pathway:
Caption: A hypothetical multi-step pathway for further functionalization.
Conclusion
This technical guide has outlined a feasible synthetic route for the preparation of 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine, a critical first step towards the synthesis of this compound. While the initial conversion is well-established, the subsequent transformations to achieve the final target molecule are more complex and require a multi-step approach. The proposed pathway for these transformations is based on fundamental principles of organic synthesis but necessitates experimental validation and optimization. This guide serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and materials science, providing a starting point for the development of a robust and efficient synthesis of this compound. Further research is warranted to explore and establish a definitive and high-yielding synthetic protocol for the title compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 6. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical research and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.
Core Physicochemical Properties
This compound (CAS Number: 374633-31-5) is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] Its structure, featuring a pyridine ring with bromo, methyl, and nitro substituents, makes it a versatile building block in medicinal chemistry. The interplay of these functional groups governs its reactivity, solubility, and other properties crucial for its application in drug design and development.
Quantitative Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted and should be confirmed through laboratory analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 374633-31-5 | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | Data Not Available | |
| Solubility | Soluble in some organic solvents.[2] | |
| Predicted XlogP | 2.1 | [3] |
| pKa | Data Not Available |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes
-
Thermometer
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Determination of Solubility
The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[4]
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest.
-
The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.
-
The concentration of the compound in the clear solution is then determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
Determination of the Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical approach for its determination.[5][6]
Apparatus:
-
Separatory funnel or vials
-
n-Octanol and water (mutually saturated)
-
Shaker
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
Procedure:
-
n-Octanol and water are shaken together for 24 hours to ensure mutual saturation.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is added to a known volume of the other phase in a separatory funnel.
-
The mixture is shaken gently for a period to allow for partitioning between the two phases.
-
The phases are allowed to separate completely.
-
The concentration of the compound in each phase is determined analytically.
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different pH values. Spectrophotometry is a common method for pKa determination.[7]
Apparatus:
-
UV-Vis Spectrophotometer
-
pH meter
-
A series of buffer solutions with a range of known pH values
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Aliquots of the stock solution are added to a series of buffer solutions covering a wide pH range.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH.
-
The resulting titration curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the distinct reactivity of its functional groups. The pyridine ring is electron-deficient due to the presence of the nitro group, making it susceptible to nucleophilic aromatic substitution. The bromine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various transformations.
A general synthetic approach to related brominated nitropyridines involves the nitration of a corresponding aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.[8]
Caption: General synthetic workflow for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromo and nitro substituents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the bromine and nitro groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include those for the C-Br bond, the C-N bonds of the pyridine ring, the C-H bonds of the methyl group, and the asymmetric and symmetric stretching vibrations of the nitro group.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns will provide further structural information.[9]
Caption: Predicted major fragmentation pathways in mass spectrometry.
References
- 1. 374633-31-5 2-Bromo-3-nitro-6-methylpyridine AKSci V1692 [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
2-Bromo-6-methyl-3-nitropyridine CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive data and procedural insights into 2-Bromo-6-methyl-3-nitropyridine, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development.
Chemical Identity and Properties
This compound is a functionalized pyridine derivative valued for its specific reactivity, enabling the synthesis of more complex molecules. Its chemical structure incorporates a bromine atom, a methyl group, and a nitro group on a pyridine ring, providing multiple sites for synthetic transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 374633-31-5[1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [2] |
| IUPAC Name | This compound[3] |
| Canonical SMILES | CC1=NC(=C(C=C1)--INVALID-LINK--[O-])Br[3] |
| InChI Key | IHHLJCDGOSZFTB-UHFFFAOYSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[1][2] |
| Color | Off-white to pale yellow[2][4] |
| Melting Point | 70-72 °C[1] |
| Boiling Point | 265.2 °C at 760 mmHg |
| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[4] |
Safety and Handling
This compound is classified as hazardous. Adherence to strict safety protocols is mandatory when handling this compound.
Table 3: GHS Hazard and Precautionary Information
| Classification | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed.[5] |
| H312 | Harmful in contact with skin.[5] | |
| H315 | Causes skin irritation.[5] | |
| H319 | Causes serious eye irritation.[5] | |
| H332 | Harmful if inhaled.[5] | |
| H335 | May cause respiratory irritation.[5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P405 | Store locked up.[5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]
-
Avoid formation of dust and aerosols.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
Synthetic Applications and Experimental Protocols
This compound is not typically an end-product but a versatile intermediate. The reactivity of the pyridine ring is influenced by its substituents. The bromine atom at the 2-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic aromatic substitution (SₙAr).
Below is a diagram illustrating the primary synthetic transformations possible with this compound, followed by representative, generalized experimental protocols.
Caption: Synthetic pathways for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the C-C bond formation at the 2-position of the pyridine ring.
1. Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a method for C-N bond formation, replacing the bromine atom with a primary or secondary amine.
1. Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 - 2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
2. Procedure:
-
Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and remove it from the glovebox.
-
Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Role in Drug Discovery
This compound is not itself a biologically active molecule and therefore is not associated with any specific signaling pathways. Its significance lies in its role as a versatile building block for the synthesis of complex, biologically active compounds. The functional groups allow for the strategic and controlled introduction of various pharmacophores.
The workflow for utilizing this intermediate in a drug discovery context is illustrated below.
Caption: Drug discovery workflow using the intermediate.
The ability to perform reactions like Suzuki or Buchwald-Hartwig couplings allows for the creation of diverse libraries of substituted pyridines. The nitro group can be subsequently reduced to an amine, which provides another reactive handle for further modifications, such as amide bond formation, a crucial step in synthesizing many drug candidates.
References
- 1. 374633-31-5 2-Bromo-3-nitro-6-methylpyridine AKSci V1692 [aksci.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic Analysis of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-6-methyl-3-nitropyridine. Due to the absence of publicly available experimental NMR data, this document presents predicted spectral analysis based on computational models. A comprehensive experimental protocol for acquiring NMR spectra for this class of compounds is also provided.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.10 - 8.30 | Doublet | 8.0 - 9.0 |
| H-5 | 7.30 - 7.50 | Doublet | 8.0 - 9.0 |
| -CH₃ | 2.60 - 2.80 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 148 - 153 |
| C-4 | 135 - 140 |
| C-5 | 120 - 125 |
| C-6 | 160 - 165 |
| -CH₃ | 23 - 28 |
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for a wide range of organic molecules.
-
Dissolution: Gently agitate the NMR tube to ensure the complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.
-
Transfer: Once fully dissolved, the sample is ready for analysis.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-defined peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024-4096) is generally required.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration and Multiplicity Analysis (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the this compound molecule based on the predicted data and established knowledge of chemical shifts for similar structures.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical steps involved in the NMR spectral analysis of a compound like this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromo-6-methyl-3-nitropyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 2-Bromo-6-methyl-3-nitropyridine using Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra in public literature, this document focuses on the predicted vibrational frequencies based on established group frequency correlations and the electronic effects of substituents on the pyridine ring. It also outlines a standard experimental protocol for acquiring the IR spectrum of a solid sample.
Introduction to Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to probe the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending. The frequencies of these vibrations are quantized and are characteristic of the specific types of chemical bonds and functional groups present in the molecule. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, enabling its identification and structural elucidation. The spectrum is typically represented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
The analysis of this compound, a substituted pyridine derivative, by IR spectroscopy allows for the confirmation of its key functional groups: the pyridine ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-bromine bond (C-Br). The positions of the absorption bands are influenced by the electronic effects (inductive and resonance) of these substituents on the aromatic ring.
Predicted Infrared Absorption Data for this compound
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of the vibrational modes of its constituent functional groups and the expected shifts due to their positions on the pyridine ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Arises from the C-H bonds on the pyridine ring. |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Asymmetric and symmetric stretching of the methyl (CH₃) group. |
| Nitro (NO₂) Asymmetric Stretch | 1550 - 1475 | Strong | The position is influenced by conjugation with the aromatic ring.[1][2][3] |
| Pyridine Ring C=C & C=N Stretches | 1610 - 1570, 1500 - 1400 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the substituted aromatic ring. |
| Nitro (NO₂) Symmetric Stretch | 1360 - 1290 | Strong | A strong and characteristic band for nitro compounds.[1][2][3] |
| Methyl (CH₃) Asymmetric Bend | ~1460 | Medium | Scissoring vibration of the methyl group. |
| Methyl (CH₃) Symmetric Bend | ~1380 | Medium | Umbrella mode of the methyl group. |
| C-N Stretch | 1350 - 1200 | Medium | Stretching vibration of the bond between the pyridine ring and the nitro group. |
| C-Br Stretch | 700 - 500 | Medium to Strong | This vibration appears in the lower frequency region of the mid-IR spectrum. |
Experimental Protocol: KBr Pellet Method for FTIR Analysis
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra.[4][5] This method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press with a die set
-
Analytical balance
-
Oven and desiccator
-
Spectroscopic grade Potassium Bromide (KBr)
-
This compound sample
Procedure:
-
Drying of KBr: Potassium bromide is hygroscopic and must be thoroughly dried to prevent interference from water absorption bands in the spectrum.[5] Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours and then cool it in a desiccator.[7]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[4] The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Place the weighed sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.
-
Pressing the Pellet: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for a few minutes.[6][7] This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric water and carbon dioxide.[5]
-
Sample Scan: Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them with the predicted frequencies to confirm the structure of the compound.
An alternative method for solid samples is the Nujol mull technique, where the finely ground sample is mixed with mineral oil (Nujol) to form a paste, which is then spread between two salt plates.[8][9]
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a solid organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. shimadzu.com [shimadzu.com]
- 5. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. azom.com [azom.com]
- 8. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 9. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]
Unveiling the Solid-State Architecture of 2-Bromo-6-methyl-3-nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 2-bromo-6-methylpyridine derivatives. While crystallographic data for the specific molecule, 2-Bromo-6-methyl-3-nitropyridine, is not publicly available, this document presents a comprehensive analysis of a closely related analogue, 2-Bromo-3-hydroxy-6-methylpyridine . The structural insights gleaned from this analogue offer a valuable framework for understanding the solid-state properties and intermolecular interactions that are critical for rational drug design and materials science.
Core Crystallographic Data of 2-Bromo-3-hydroxy-6-methylpyridine
The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₆H₆BrNO |
| Formula Weight | 188.03 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.4484 (19) |
| b (Å) | 9.0914 (15) |
| c (Å) | 13.230 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1377.1 (4) |
| Z | 8 |
| Temperature (K) | 298 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Absorption Coefficient (μ) (mm⁻¹) | 5.88 |
Table 1: Crystal Data and Structure Refinement for 2-Bromo-3-hydroxy-6-methylpyridine.
Molecular Geometry and Intermolecular Interactions
In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, the pyridine ring is essentially planar. The bromine atom exhibits a slight displacement from the mean plane of the pyridine ring by 0.0948 (3) Å, while the hydroxyl oxygen atom and the methyl carbon atom are displaced by 0.0173 (19) Å and 0.015 (3) Å, respectively[1].
A key feature of the crystal packing is the formation of intermolecular hydrogen bonds. Molecules are linked into chains along the a-axis direction via O—H⋯N hydrogen bonds[1]. These chains are further interconnected by C—H⋯Br hydrogen bonds, creating corrugated two-dimensional networks that lie parallel to the ac plane[1]. This network of non-covalent interactions plays a crucial role in the stability and overall architecture of the crystal lattice.
Experimental Protocols
The determination of the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine involved the following key experimental steps:
Synthesis and Crystallization
The title compound was synthesized according to a previously published procedure. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the compound[1].
X-ray Data Collection and Structure Determination
A suitable single crystal was mounted on a goniometer head and placed in an X-ray diffractometer. Data collection was performed using graphite-monochromated Mo Kα radiation at a temperature of 298 K. The collected diffraction data were processed to yield a set of structure factors. The crystal structure was then solved by direct methods and refined by full-matrix least-squares on F².
Visualizing the Experimental Workflow and Molecular Structure
To illustrate the processes involved in determining the crystal structure and the resulting molecular arrangement, the following diagrams are provided.
Conclusion
The crystallographic analysis of 2-Bromo-3-hydroxy-6-methylpyridine provides valuable structural information that can be extrapolated to understand the solid-state behavior of the target molecule, this compound. The presence of strong intermolecular interactions, such as hydrogen bonds, highlights their importance in directing the crystal packing. This knowledge is fundamental for the design of new materials and active pharmaceutical ingredients with tailored physicochemical properties. Future work should focus on obtaining single crystals of this compound to enable a direct and detailed comparison of the influence of the nitro versus hydroxyl substituent on the crystal packing and intermolecular interactions.
References
Reactivity profile of the bromine atom in 2-Bromo-6-methyl-3-nitropyridine
An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-Bromo-6-methyl-3-nitropyridine
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is largely dictated by the reactivity of the bromine atom at the C2 position. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this C-Br bond. We will delve into the mechanistic underpinnings of its most critical transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira)—offering field-proven insights into experimental design, causality behind protocol choices, and detailed, self-validating methodologies.
The Electronic and Steric Landscape: A Tale of Activation and Hindrance
The reactivity of the bromine atom in this compound is a direct consequence of the electronic and steric environment created by the substituents on the pyridine ring.
-
Electronic Activation: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density via both inductive and resonance effects.[1] This deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position. The concerted electron-withdrawing capacity of the ring nitrogen and the ortho-nitro group renders the C2 carbon, to which the bromine is attached, highly electrophilic and susceptible to nucleophilic substitution.[2][3][4][5]
-
Steric Considerations: While electronically activated, the C2 position is sterically encumbered. The adjacent nitro group at C3 and the methyl group at C6 create a sterically hindered environment. This steric hindrance can play a significant role, particularly in transition-metal catalyzed reactions, by influencing the approach of the bulky catalyst-ligand complex to the C-Br bond.[6][7][8] The choice of ligands in cross-coupling reactions is therefore critical to overcoming this potential impediment.
Nucleophilic Aromatic Substitution (SNAr): The Direct Displacement Pathway
The most direct transformation involving the C2-bromine is Nucleophilic Aromatic Substitution (SNAr). The high electrophilicity of the C2 carbon makes it an excellent site for attack by a wide range of nucleophiles.
Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Stabilization: The negative charge of this intermediate is delocalized and effectively stabilized by the electron-withdrawing nitro group and the ring nitrogen.[5][9]
-
Elimination: Aromatization is restored through the expulsion of the bromide leaving group, yielding the final substituted product.
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocol: Amination via SNAr
This protocol describes a general procedure for the reaction with primary or secondary amines. The choice of base and solvent is critical; carbonates are often sufficient, and polar aprotic solvents like DMF or DMSO are preferred to facilitate the reaction.
Protocol Details:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine (1.2–1.5 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1–0.5 M.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 80–120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally effective for functionalizing the C2 position of this compound. These methods offer a broader substrate scope and milder conditions compared to classical methods. The general catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-pyridine structures.[10][11]
Causality in Protocol Design: The choice of catalyst, ligand, and base is paramount. For an electron-deficient substrate like this, a Pd(0) source like Pd(PPh₃)₄ can be effective. However, combinations of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand often provide superior results.[12][13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[13]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and a base like K₃PO₄ (2.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[14]
-
Solvent & Degassing: Add a solvent system (e.g., a mixture of dioxane and water). Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[14]
-
Reaction Conditions: Heat the mixture with stirring to the required temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[14]
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue via column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-6-methylisonicotinic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | [12] |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | [14] |
| 2-Bromo-3-nitropyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 91 | N/A |
Buchwald-Hartwig Amination
This reaction is a powerful and versatile method for forming C-N bonds and serves as a complementary approach to SNAr, often succeeding where SNAr fails, particularly with weakly nucleophilic amines.[15][16]
Causality in Protocol Design: The success of the Buchwald-Hartwig amination hinges on the synergistic relationship between the palladium precursor, a specialized phosphine ligand, and the base.[17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[18] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step.[19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).[18]
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 eq) and this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Nucleophile: Add anhydrous toluene, followed by the amine (1.1-1.2 eq).[18]
-
Reaction Conditions: Heat the reaction mixture with stirring at 80-110 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkynyl functionalities, forming a C(sp²)-C(sp) bond.[20] This reaction typically employs a dual-catalyst system of palladium and copper(I).[21]
Causality in Protocol Design: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[20] The palladium cycle is similar to other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate.[22] This species then undergoes transmetalation with the arylpalladium(II) complex. The use of an amine base like triethylamine or diisopropylethylamine is crucial for both the copper cycle and to neutralize the HBr generated during the reaction.[23]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[22][23]
-
Reagent Addition: Add an amine base (e.g., triethylamine, 2-3 eq), followed by the terminal alkyne (1.2 eq).
-
Inert Atmosphere: Degas the mixture thoroughly with an inert gas.
-
Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor for completion by TLC.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalysts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[22]
Conclusion and Synthetic Outlook
The bromine atom at the C2 position of this compound is a highly versatile synthetic handle, activated for a range of powerful transformations. Its reactivity is dominated by the strong electronic pull of the pyridine nitrogen and the C3-nitro group, making it an excellent substrate for both Nucleophilic Aromatic Substitution with strong nucleophiles and a variety of Palladium-Catalyzed Cross-Coupling reactions.
The choice of methodology—be it SNAr, Suzuki, Buchwald-Hartwig, or Sonogashira—allows the synthetic chemist to strategically introduce a diverse array of amine, aryl, vinyl, and alkynyl functionalities. Understanding the interplay of electronic activation and the subtle but important steric effects of the flanking substituents is key to designing high-yielding, robust, and scalable synthetic routes. This guide provides the foundational knowledge and practical protocols for researchers to confidently leverage the unique reactivity profile of this important heterocyclic intermediate in their drug development and materials science endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chempap.org [chempap.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. benchchem.com [benchchem.com]
Stability and storage conditions for 2-Bromo-6-methyl-3-nitropyridine
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Chemistry
This compound is a substituted pyridine derivative utilized as a key intermediate in pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a pyridine core functionalized with a bromine atom, a methyl group, and a nitro group, dictates its reactivity, stability, and ultimately, the necessary conditions for its handling and storage. The inherent chemical properties of this compound—a solid that is typically colorless to pale yellow with low solubility in water but soluble in common organic solvents—provide the foundational knowledge for its appropriate management in a laboratory setting.[3] This guide synthesizes data from safety datasheets, chemical literature, and analogous compound studies to provide a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity for research and development applications.
Section 1: Physicochemical Characteristics
A precise understanding of the compound's physical and chemical properties is the first step in ensuring its proper handling and storage. These parameters influence its behavior under various conditions and are critical for designing stable formulations and experimental protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅BrN₂O₂ | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| CAS Number | 374633-31-5 | [4] |
| Appearance | Solid (crystalline or powder) | [3] |
| Color | Colorless to pale yellow | [3] |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform) | [3] |
| Purity (Typical) | ≥98% | [1][2][5] |
Section 2: Molecular Structure and Inherent Stability
The stability of this compound is a direct consequence of the electronic interplay between its substituents and the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. The attached functional groups modulate this electronic character significantly.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at the 3-position strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[6] This electronic pull is a primary determinant of the compound's reactivity and potential degradation pathways.
-
Bromo Group (-Br): Located at the 2-position, the bromine atom is an electronegative halogen that also withdraws electron density. Crucially, it serves as a good leaving group, making this position susceptible to nucleophilic attack.
-
Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group, which slightly counteracts the electron-withdrawing effects of the other substituents. Its position ortho to the ring nitrogen can also provide some steric hindrance.
This combination of functional groups creates a molecule that is relatively stable under controlled conditions but possesses specific vulnerabilities. The electron-deficient nature of the ring, enhanced by the nitro and bromo groups, makes the compound particularly susceptible to degradation by nucleophiles.
Section 3: Key Factors Influencing Stability and Degradation
To ensure the long-term integrity of this compound, it is crucial to mitigate exposure to factors that can initiate its degradation.
Incompatible Materials: The most significant chemical incompatibility is with strong oxidizing agents.[7][8] Contact with these substances can lead to vigorous, potentially hazardous reactions. Additionally, due to the molecule's susceptibility to nucleophilic attack, it should be stored away from strong bases and reactive nucleophiles.
Environmental Factors:
-
Moisture/Water: Although the compound has low water solubility, prolonged exposure to moisture can lead to slow hydrolysis, where water acts as a nucleophile to displace the bromine or, potentially, the nitro group. The presence of acidic or basic catalysts would accelerate this process.
-
Heat and Light: Like many complex organic molecules, especially nitroaromatics, this compound should be protected from high temperatures and direct sunlight.[9] Thermal energy can promote decomposition, potentially involving the C-NO₂ bond.[10] UV light can provide the activation energy for unwanted side reactions.
Potential Degradation Pathway: A plausible degradation pathway under ambient, moist conditions is the nucleophilic substitution of the bromine atom by a hydroxide ion (from water), leading to the formation of 6-methyl-3-nitropyridin-2-ol. This highlights the importance of maintaining a dry storage environment.
Section 4: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for preserving the quality and ensuring the safety of personnel.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool place; Room temperature acceptable for short term | To minimize thermal degradation. | [7][9][11] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To prevent slow oxidation and reaction with atmospheric moisture. | [12][13] |
| Light | Keep in dark place; Use amber vials | To prevent light-induced degradation. | [9][12] |
| Container | Tightly closed, suitable container (e.g., glass) | To prevent contamination and exposure to air/moisture. | [7][8][9][14] |
| Location | Dry, well-ventilated area | To prevent moisture uptake and ensure safe dispersal of any potential vapors. | [7][8][9][14] |
| Segregation | Store away from incompatible materials (strong oxidizers, acids, bases) | To prevent hazardous chemical reactions. | [7][8][9] |
Protocol: Receipt and Storage of this compound
-
Personnel Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][15][16]
-
Ventilation: Handle the compound in a well-ventilated area or inside a chemical fume hood.[7][11][16]
-
Initial Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.
-
Inert Atmosphere Blanketing (for Long-Term Storage):
-
If the compound is to be stored for an extended period, transfer it to a suitable vial (e.g., amber glass vial with a PTFE-lined cap) inside a glovebox or use a Schlenk line.
-
Flush the headspace of the vial with a dry, inert gas like argon or nitrogen before sealing tightly.
-
-
Sealing and Parafilming: Securely tighten the container cap. For added protection against atmospheric moisture, wrap the cap and neck of the container with Parafilm®.
-
Placement in Storage: Store the sealed container in a designated, cool, dry, and dark location, such as a desiccator cabinet or a storage cabinet approved for chemicals.[7][9] Ensure it is segregated from incompatible materials.[9]
-
Documentation: Log the compound's receipt, quantity, and storage location in the laboratory's chemical inventory system.
Conclusion
The stability of this compound is intrinsically linked to its molecular structure, which is characterized by an electron-deficient pyridine ring susceptible to nucleophilic attack. By understanding the chemical causality behind its potential degradation—namely, its reactivity towards nucleophiles and sensitivity to heat, light, and moisture—researchers can implement robust storage and handling strategies. The core principles of maintaining a cool, dry, dark, and inert environment are critical. Adhering to the protocols outlined in this guide will ensure the long-term chemical integrity of this compound, preserving its purity and reliability for critical applications in drug discovery and development.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]
- 4. This compound | 374633-31-5 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 84487-04-7|2-Amino-6-bromo-3-nitropyridine|BLD Pharm [bldpharm.com]
- 13. orgsyn.org [orgsyn.org]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Navigating the Solution Space: A Technical Guide to the Solubility of 2-Bromo-6-methyl-3-nitropyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-bromo-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document leverages foundational chemical principles, comparative analysis of structurally similar molecules, and predictive modeling to offer a robust framework for solvent selection and solubility determination. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for effectively working with this compound.
Introduction: The Significance of this compound
This compound is a pivotal building block in the synthesis of a variety of complex organic molecules. Its trifunctionalized pyridine ring, featuring a bromo substituent, a methyl group, and a nitro group, offers multiple reaction sites for further chemical elaboration. This versatility has led to its use in the development of novel therapeutic agents and advanced agrochemicals. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.
This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will explore the physicochemical properties that govern its behavior in solution, provide qualitative and estimated quantitative solubility data, and present detailed protocols for experimental solubility determination. Furthermore, we will introduce predictive models, including the use of Hansen Solubility Parameters, to empower researchers to make informed decisions on solvent selection.
Theoretical Framework: The Science of Dissolution
The solubility of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This process can be understood through the lens of the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another. The overall free energy change of dissolution (ΔG_sol) is a balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. The enthalpy term, ΔH_sol, represents the energy difference between the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. The entropy term, ΔS_sol, generally favors dissolution as the mixture of solute and solvent is more disordered than the separate components.
The key molecular features of this compound that influence its solubility are:
-
The Pyridine Ring: A heterocyclic aromatic ring that can participate in π-π stacking interactions. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.
-
The Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The Bromo Substituent (-Br): A polarizable halogen atom that can engage in dipole-dipole and van der Waals interactions.
-
The Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to van der Waals interactions.
The interplay of these functional groups results in a molecule with significant polarity, suggesting that it will be more soluble in polar organic solvents.
Solubility Profile of this compound
Qualitative Solubility:
Sources indicate that this compound has low solubility in water and is soluble in common organic solvents such as dichloromethane and chloroform.
Comparative Quantitative Data for Structurally Similar Compounds:
To provide a more quantitative perspective, the following table presents solubility data for structurally related nitropyridine derivatives. This data can be used to infer the likely solubility behavior of this compound.
| Compound | Solvent | Temperature (°C) | Solubility (mol fraction) | Molar Solubility (mol/L) | Reference |
| 3-Hydroxy-2-nitropyridine | Tetrahydrofuran | 25 | 0.293 | 3.15 | [1] |
| Acetone | 25 | 0.239 | 3.25 | [1] | |
| Acetonitrile | 25 | 0.145 | 2.76 | [1] | |
| Ethyl Acetate | 25 | 0.112 | 1.19 | [1] | |
| Methanol | 25 | 0.089 | 2.20 | [1] | |
| Ethanol | 25 | 0.058 | 0.99 | [1] | |
| n-Propanol | 25 | 0.057 | 0.76 | [1] | |
| Isopropanol | 25 | 0.041 | 0.54 | [1] | |
| Water | 25 | 0.011 | 0.61 | [1] | |
| n-Hexane | 25 | 0.0001 | 0.0007 | [1] | |
| 2-Chloro-5-nitroaniline | N-Methylpyrrolidone (NMP) | 25 | - | High | [2] |
| Acetone | 25 | - | High | [2] | |
| Toluene | 25 | - | Moderate | [2] | |
| Ethanol | 25 | - | Moderate | [2] | |
| Methanol | 25 | - | Moderate | [2] | |
| Isopropanol | 25 | - | Low | [2] |
Interpretation and Estimation for this compound:
Based on the data for 3-hydroxy-2-nitropyridine, we can anticipate that this compound will exhibit good solubility in polar aprotic solvents like tetrahydrofuran, acetone, and ethyl acetate, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents like n-hexane is expected to be very low. The presence of the bromo and methyl groups in place of the hydroxyl group will likely decrease its ability to act as a hydrogen bond donor, potentially leading to slightly lower solubility in protic solvents compared to 3-hydroxy-2-nitropyridine.
Predictive Modeling: Hansen Solubility Parameters
For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[3] HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components:
-
δd: The energy from dispersion forces.
-
δp: The energy from polar interactions.
-
δh: The energy from hydrogen bonding.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Estimating Hansen Solubility Parameters for this compound:
In the absence of experimentally determined HSP values, they can be estimated using group contribution methods.[4][5][6][7] These methods assign specific values to the different functional groups within a molecule, which are then summed to provide an estimate of the overall HSP.
Workflow for Estimating and Applying HSP:
Caption: Workflow for predicting solubility using estimated Hansen Solubility Parameters.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common methods suitable for crystalline organic compounds.
5.1. Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[8]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of excess solid is crucial for ensuring equilibrium.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standards of known concentration is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL, g/100 mL, or mol/L.
Workflow for Equilibrium Solubility Determination:
Caption: Step-by-step workflow for the shake-flask method of equilibrium solubility determination.
5.2. Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Methodology:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.
-
Sample Withdrawal: Carefully withdraw a known volume or mass of the clear, saturated supernatant.
-
Solvent Evaporation: Place the aliquot in a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Drying and Weighing: Ensure the solute is completely dry by placing it in a vacuum oven until a constant weight is achieved. Weigh the container with the dried solute.
-
Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.
Conclusion and Recommendations
While direct quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the principles of solubility allows for informed solvent selection. It is predicted to have good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility in nonpolar and aqueous media.
For critical applications, it is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest using the detailed protocols provided in this guide. The use of predictive tools like Hansen Solubility Parameters can further refine solvent screening and optimization. This combined approach of theoretical understanding, comparative analysis, and empirical determination will enable the effective and efficient use of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]
- 5. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. kinampark.com [kinampark.com]
- 8. benchchem.com [benchchem.com]
The Synthetic Versatility of 2-Bromo-6-methyl-3-nitropyridine: A Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group on the pyridine core, provides multiple avenues for synthetic transformations. This technical guide explores the potential applications of this compound in key cross-coupling reactions and its role as a precursor for the synthesis of biologically active molecules, particularly kinase inhibitors. The strategic positioning of its functional groups makes it an invaluable intermediate in the construction of complex molecular architectures for drug discovery and materials science.[1]
Core Synthetic Applications: Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a range of aryl and heteroaryl boronic acids or their esters to generate biaryl and heteroaryl-pyridine structures, which are common motifs in pharmaceuticals.[1]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.) is placed in a reaction vessel. A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos) are added. The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 2 to 24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2][3][4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good to Excellent |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |
Yields are approximate and based on reactions with similar bromopyridine substrates.[2]
General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5] This reaction is valuable for introducing rigid linkers and functionalities into organic molecules. This compound can participate in Sonogashira coupling reactions with various terminal alkynes.
Generalized Experimental Protocol for Sonogashira Coupling:
In a reaction vessel under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are combined in a suitable solvent (e.g., anhydrous DMF or THF). An amine base (e.g., triethylamine or diisopropylethylamine) is added, and the mixture is degassed. The terminal alkyne (1.2-1.5 equiv.) is then added, and the reaction is stirred at a temperature ranging from room temperature to 100 °C for 3 to 24 hours. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6][7]
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60-80 | 12 | Good |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 70 | 8 | Moderate to Good |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 80 | 6 | Good |
| 5 | 4-Ethynylanisole | Pd₂(dba)₃ (2) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | High |
Yields are based on reactions with similar bromopyridine substrates.[7]
Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylamines.[8][9][10] this compound can be coupled with a range of primary and secondary amines to produce the corresponding aminopyridine derivatives.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or dppf; 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.4-2.5 equiv.). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to a temperature between 80 and 110 °C for 4 to 24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[6]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOt-Bu | Toluene | 80 | 4 | 60 |
| 2 | N-methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppf (10) | NaOt-Bu | Toluene | Reflux | 1 | 90.7 |
| 3 | Aniline | Pd₂(dba)₃ (1-2) | XantPhos (2-4) | Cs₂CO₃ | Toluene/DMF | 100 | 12 | Good |
| 4 | Morpholine | RuPhos-precatalyst (2) | - | LiHMDS | THF | 65 | 18 | High |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 8-12 | Good |
Yields are based on reactions with similar bromopyridine substrates.[6]
General workflow for the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Bioactive Molecules and Kinase Inhibitors
The derivatives of this compound are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Potential Targeting of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various cancers and inflammatory diseases. Small molecule inhibitors targeting kinases within this pathway, such as JAK2, are of significant therapeutic interest. The scaffold of this compound can be elaborated through the aforementioned cross-coupling reactions to synthesize compounds that may act as JAK2 inhibitors.
Potential inhibition of the JAK/STAT signaling pathway.
Potential Targeting of the IRAK4/NF-κB Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that plays a crucial role in the innate immune response. It is a central component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB.[11][12] The constitutive activation of this pathway is implicated in certain cancers and inflammatory diseases. The development of IRAK4 inhibitors is an active area of drug discovery, and the this compound scaffold provides a versatile starting point for the synthesis of such inhibitors.[11]
Potential inhibition of the IRAK4/NF-κB signaling pathway.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering multiple avenues for the construction of complex and highly functionalized molecules. Its utility in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, makes it a strategic starting material for the synthesis of a wide range of compounds. Furthermore, its potential as a precursor for the development of potent and selective kinase inhibitors targeting critical signaling pathways, such as JAK/STAT and IRAK4/NF-κB, highlights its significance in modern drug discovery and development. The methodologies and potential applications outlined in this guide provide a foundation for researchers to leverage the synthetic potential of this important heterocyclic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculation of 2-Bromo-6-methyl-3-nitropyridine molecular orbitals
An in-depth analysis of the molecular orbitals of 2-Bromo-6-methyl-3-nitropyridine is crucial for understanding its electronic properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. This technical guide outlines the theoretical framework and computational protocols for such an investigation, leveraging Density Functional Theory (DFT), a powerful quantum chemical method. Due to the limited availability of direct experimental or computational studies on this compound in the reviewed literature, this guide presents a robust, generalized methodology based on established computational practices for analogous substituted pyridines. The quantitative data provided are derived from published studies on structurally similar compounds and serve as illustrative examples of the expected outcomes.
Theoretical Framework: Molecular Orbital Theory and DFT
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule.[1] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.[2] The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[3]
Density Functional Theory (DFT) has become the predominant computational method for studying medium-sized organic molecules like substituted pyridines, offering a favorable balance between accuracy and computational cost.[4] The core tenet of DFT is that a molecule's energy can be determined from its electron density.[4] A widely used and reliable level of theory for calculations on substituted pyridines is the B3LYP functional combined with basis sets such as 6-311G(d,p) or cc-pVTZ.[4][5]
Computational Protocol
The theoretical calculation of the molecular orbitals of this compound involves a systematic, multi-step process:
-
Molecular Structure Input and Optimization:
-
The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView).
-
A geometry optimization is then performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. This is typically achieved using a DFT method, such as B3LYP with a 6-311G(d,p) or larger basis set.[6]
-
-
Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5]
-
This step also provides thermodynamic properties such as zero-point vibrational energy, thermal energy, and entropy.
-
-
Molecular Orbital and Electronic Property Calculations:
-
With the optimized geometry, single-point energy calculations are performed to determine the electronic properties.
-
This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[3][5]
-
Natural Bond Orbital (NBO) analysis can also be conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[5]
-
The following diagram illustrates the typical computational workflow for this analysis.
Caption: A diagram of the computational workflow for theoretical molecular orbital calculations.
Illustrative Quantitative Data
The following tables summarize quantitative data from computational studies on molecules structurally related to this compound. This data provides a reference for the expected range of values for various calculated properties.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-bromo-3-hydroxy-6-methylpyridine[3] | B3LYP/6-311G(d,p) | - | - | 5.395 |
| 2-amino-3-nitro-6-methyl pyridine[6] | B3LYP/6-311++G(d,p) | -6.643 | -2.125 | 4.518 |
| 2-amino-3-methyl-5-nitropyridine[5] | B3LYP/cc-pVTZ | -6.892 | -2.613 | 4.279 |
Table 2: Calculated Geometrical Parameters for an Analogous Compound (2-amino-3-methyl-5-nitropyridine) [5]
| Parameter | Bond | Calculated Length (Å) | Parameter | Bond Angle | Calculated Angle (°) |
| Bond Lengths | N1-C2 | 1.34 | Bond Angles | C2-N1-C6 | 117.8 |
| N1-C6 | 1.32 | N1-C2-C3 | 123.6 | ||
| C2-C3 | 1.43 | C2-C3-C4 | 117.2 | ||
| C3-C4 | 1.38 | C3-C4-C5 | 119.5 | ||
| C4-C5 | 1.40 | C4-C5-C6 | 118.9 | ||
| C5-C6 | 1.39 | N1-C6-C5 | 122.9 |
Relationship Between Molecular Orbitals and Reactivity
The energies of the frontier molecular orbitals (HOMO and LUMO) provide significant insights into the chemical reactivity and electronic properties of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[6] This relationship is depicted in the diagram below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalijar.com [journalijar.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-methyl-3-nitropyridine
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-3-nitropyridine with various arylboronic acids. This transformation is of paramount importance for the synthesis of novel substituted nitropyridine derivatives, which are key intermediates in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering insights into reaction optimization, mechanistic considerations, and practical execution.
Introduction: The Strategic Importance of 2-Aryl-6-methyl-3-nitropyridines
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The introduction of an aryl substituent at the 2-position of a functionalized pyridine, such as 6-methyl-3-nitropyridine, can significantly modulate its physicochemical and pharmacological properties. The Suzuki-Miyaura coupling offers a robust and versatile method for achieving this transformation, demonstrating high functional group tolerance and generally proceeding under mild conditions.[1]
The substrate, this compound, presents unique electronic characteristics. The presence of the electron-withdrawing nitro group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[2] However, the pyridine nitrogen itself can interact with the palladium center, potentially leading to catalyst inhibition. Therefore, a careful selection of the catalytic system is crucial for a successful coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid is converted to a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired 2-aryl-6-methyl-3-nitropyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Experimental Protocols
The successful execution of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below are two detailed protocols, a general procedure and a microwave-assisted method, which serve as excellent starting points for optimization.
General Experimental Protocol
This protocol utilizes a common and effective palladium catalyst system.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (2.0–3.0 equiv.).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be highly effective.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water mixture
-
Microwave-safe reaction vial
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as DMF or a 4:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the general protocol.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, providing a strong starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-24 | Good to Excellent |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent |
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Here are some common issues and their potential solutions:
-
Low Yield:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky electron-rich phosphine ligands like SPhos can mitigate this issue.[4]
-
Protodeboronation: The boronic acid can be sensitive to protic sources, leading to its decomposition. Using anhydrous solvents and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. A change of solvent or ligand may also be necessary.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Dehalogenation: The starting this compound can undergo reduction to 2-methyl-3-nitropyridine. This can sometimes be suppressed by using milder reaction conditions.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for the synthesis of a diverse range of 2-aryl-6-methyl-3-nitropyridine derivatives. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors. Careful selection of the catalytic system and reaction conditions is paramount to achieving high yields and purity, paving the way for the discovery and development of novel molecules with significant potential in various scientific fields.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance make it an invaluable tool, particularly in medicinal chemistry and drug development where the synthesis of arylamines and heteroarylamines is a frequent necessity. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methyl-3-nitropyridine, a challenging substrate due to the presence of an electron-withdrawing nitro group and the potential for catalyst inhibition by the pyridine nitrogen. The successful amination of this substrate provides access to a range of substituted 2-amino-6-methyl-3-nitropyridines, which are valuable intermediates in the synthesis of various biologically active molecules.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyridine and regenerate the Pd(0) catalyst.[1]
The presence of the electron-withdrawing nitro group on the pyridine ring can make the C-Br bond more susceptible to oxidative addition. However, the nitro group can also be sensitive to certain reaction conditions, particularly strong bases. Therefore, careful selection of the base and ligand is crucial for a successful transformation, minimizing potential side reactions and catalyst deactivation. Milder bases such as carbonates or phosphates are often preferred over strong alkoxides when dealing with nitro-containing substrates.
Data Presentation: Comparative Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and analogous electron-deficient bromopyridines, providing a comparative guide for reaction optimization.
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | High (qualitative) | [2] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | Moderate to High | General Protocol |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Na₂CO₃ (2.0) | THF | 80 | 24 | Good (qualitative) | General Protocol |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ (2.0) | Toluene | 100 | 18 | Good (qualitative) | General Protocol |
| 5 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 85 | Analogous System |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound:
This protocol provides a generalized procedure that can be adapted for coupling various primary and secondary amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-methyl-3-nitropyridin-2-amine.
Protocol for Amination with a Solid Amine (e.g., Aniline derivative):
Follow the general protocol, adding the solid amine along with the other solid reagents in step 1.
Protocol for Amination with a Liquid Amine:
Follow the general protocol, adding the liquid amine via syringe after the addition of the solvent in step 4.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-methyl-3-nitropyridine. This substrate is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group is anticipated to enhance the reactivity of the C-Br bond in various cross-coupling reactions. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for structurally similar bromopyridines and nitroarenes.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-120 | 2-24 | High | [1] |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 80 | 18 | Good | [5] |
| 3 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | - | 5-89 | [6][7] |
| 4 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Toluene/H₂O | 80-110 | 12-18 | Moderate-High | [8] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the toluene, ethanol, and water solvent mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the synthesis of a diverse range of N-aryl-6-methyl-3-nitropyridin-2-amines. The choice of base is critical, as strong bases like sodium tert-butoxide may react with the nitro group; weaker bases such as cesium carbonate or potassium phosphate are often preferred.[11]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Bromopyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 80 | 4 | 60 | [12] |
| 2 | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | Reflux | - | 90.7 | [12] |
| 3 | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | - | 8-95 | [13] |
| 4 | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu | Toluene | 80-100 | - | 55-98 | [14] |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses a milder base to accommodate the nitro functionality and is based on similar transformations.[13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.05 mmol, 5 mol%)
-
XantPhos (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and XantPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynyl-6-methyl-3-nitropyridines.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17]
Data Presentation: Representative Sonogashira Coupling Conditions for Bromopyridines
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~88 | [17] |
| 2 | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [17] |
| 3 | P2 catalyst (2.5) | - | TMP | DMSO | rt | 2-4 | 65-92 | [18] |
*P2 = [DTBNpP] Pd(crotyl)Cl; TMP = 2,2,6,6-Tetramethylpiperidine
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on classical Sonogashira conditions.[17]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, which can be a valuable intermediate for further synthetic transformations.[19][20]
Data Presentation: Representative Heck Reaction Conditions for Bromopyridines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18 | ~75 | [21] |
| 2 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | Good | [20] |
Experimental Workflow: Heck Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. scirp.org [scirp.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 2-Bromo-6-methyl-3-nitropyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[3]
The protocol provided herein is based on established procedures for structurally similar substrates, particularly other substituted bromopyridines.[4][5] Due to the specific electronic and steric nature of this compound, optimization of the presented conditions may be necessary to achieve optimal yields.
Key Reaction Considerations
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The reactivity of aryl halides generally follows the trend I > Br > Cl.[6][7] For the coupling of this compound, the following factors are critical:
-
Catalyst System: A combination of a palladium(0) or palladium(II) precatalyst and a copper(I) salt (typically CuI) is standard. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(CF₃COO)₂.[2][4] The choice of phosphine ligands can significantly influence the reaction's efficiency.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[4]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.[4][8]
-
Temperature: The reaction temperature can vary from room temperature to higher temperatures (e.g., 100 °C), depending on the reactivity of the substrates.[4][6] The electron-withdrawing nitro group in this compound may allow for milder reaction conditions.
Summary of Reaction Conditions for Analogous Substrates
The following table summarizes typical conditions reported for the Sonogashira coupling of related bromopyridine derivatives, which serve as a basis for the recommended protocol.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5.0) | Et₃N | DMF | 100 | 96 | [3][4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | - | Et₃N/THF | RT | 92 | [8] | |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | - | - | Et₃N | Toluene | RT | 75 | [9] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using a catalyst without an integrated ligand)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (Et₃N), freshly distilled
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (e.g., 2.0 mL for a 0.5 mmol scale reaction) and stir the mixture for 30 minutes at room temperature.
-
Substrate Addition: To the stirred catalyst mixture, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) and stir for the required time (typically 3-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-6-methyl-3-nitropyridine product.
Visualizations
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 4. scirp.org [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds utilizing 2-Bromo-6-methyl-3-nitropyridine as a key building block. The methodologies outlined below are centered on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The protocols are adapted from established procedures for structurally related bromopyridine derivatives and are intended to serve as a comprehensive guide for synthesizing novel biaryl compounds.
The unique substitution pattern of this compound, featuring a bromine atom ortho to a nitro group, makes it a versatile substrate for various cross-coupling reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, making it amenable to transformations like Suzuki-Miyaura, Stille, and Negishi couplings for the formation of carbon-carbon bonds.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[4][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium catalyst and, if applicable, the phosphine ligand to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent to the mixture. If using a biphasic system, add the degassed water.
-
Degassing: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 75-90 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 80-95 | [6] |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 85-98 | [7] |
Yields are estimated based on reactions with similar bromopyridine substrates and will vary depending on the specific arylboronic acid used.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling is another powerful method for forming C-C bonds by reacting an organohalide with an organostannane reagent, catalyzed by palladium.[8] This reaction is known for its tolerance of a wide variety of functional groups.[9][10]
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. The mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then diluted with an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Data Presentation: Representative Stille Coupling Conditions
| Catalyst (mol%) | Organostannane (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Aryl-SnBu₃ (1.2) | Toluene | 110 | 70-85 | [8] |
| PdCl₂(PPh₃)₂ (3) | Vinyl-SnBu₃ (1.2) | DMF | 100 | 75-90 | [10] |
Yields are estimated based on reactions with similar bromopyridine substrates and will vary depending on the specific organostannane used.
Visualization: Stille Coupling Workflow
Caption: General workflow for the Stille coupling reaction.
Other Potential Cross-Coupling Reactions
While Suzuki-Miyaura and Stille couplings are primary methods for biaryl synthesis, other cross-coupling reactions can also be employed for the functionalization of this compound.
-
Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high reactivity and functional group tolerance.[12][13][14] The general conditions are similar to other palladium-catalyzed couplings, but require the in situ or prior preparation of the organozinc nucleophile.[15][16]
-
Sonogashira Coupling: For the synthesis of aryl-alkynyl compounds, the Sonogashira coupling provides an efficient route by coupling the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[2][17][18][19][20]
-
Buchwald-Hartwig Amination: While not a biaryl synthesis in the strictest sense, this reaction is crucial for synthesizing N-aryl derivatives by coupling the bromopyridine with an amine.[21][22][23][24][25]
The choice of a specific cross-coupling reaction will depend on the desired final product, the availability of starting materials, and the functional group tolerance required for the synthesis. The protocols provided in these notes serve as a foundation for the development of robust synthetic routes to novel biaryl compounds derived from this compound.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-6-methyl-3-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-6-methyl-3-nitropyridine as a versatile building block for the discovery and development of novel kinase inhibitors. The strategic positioning of the bromo, methyl, and nitro groups on the pyridine ring offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for screening against various kinase targets.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine scaffold is a privileged core structure in many approved and investigational kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is a valuable starting material that provides three key points for diversification, allowing for the systematic exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Key Reactions
The chemical versatility of this compound allows for a range of synthetic transformations to build complex molecular architectures suitable for kinase inhibition. The primary reaction handles are the bromo substituent at the 2-position, which is amenable to cross-coupling and nucleophilic substitution reactions, and the nitro group at the 3-position, which can be reduced to a reactive amino group.
1. Suzuki-Miyaura Cross-Coupling:
The bromine atom at the 2-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are common features in many kinase inhibitors that occupy the hydrophobic regions of the ATP-binding pocket.
2. Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing effect of the nitro group and the pyridine nitrogen activates the bromine atom for nucleophilic aromatic substitution. This allows for the displacement of the bromide with various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse side chains.
3. Buchwald-Hartwig Amination:
For the introduction of a broader range of amino substituents, the Buchwald-Hartwig amination offers a powerful alternative to SNAr, often proceeding under milder conditions with higher yields and accommodating a wider array of amine coupling partners.[1]
4. Reduction of the Nitro Group:
The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; Fe, HCl; SnCl₂). This newly formed amino group at the 3-position can serve as a key handle for further derivatization, such as amide bond formation or the construction of fused ring systems. The resulting 2-bromo-6-methylpyridin-3-amine is a valuable intermediate for further functionalization.[2][3]
Application in the Synthesis of TANK-binding kinase 1 (TBK1) Inhibitors
TANK-binding kinase 1 (TBK1) is a non-canonical IKK family kinase that plays a central role in innate immunity, oncogenesis, and neuroinflammation.[4] The development of potent and selective TBK1 inhibitors is an active area of research.[4][5] The this compound scaffold can be utilized to generate novel TBK1 inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.[6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask and equip it with a condenser.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-3-nitropyridine.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary, 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.5 eq) in DMF or MeCN.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of a 3-nitropyridine derivative to the corresponding 3-aminopyridine.
Materials:
-
2-Substituted-6-methyl-3-nitropyridine derivative
-
Iron powder (Fe) (5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (1.0 equivalent) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a suspension of the 3-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-aminopyridine derivative.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Boronic Acid | Product | Typical Yield (%)* |
| 1 | Phenylboronic acid | 2-Phenyl-6-methyl-3-nitropyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methyl-3-nitropyridine | 80-90 |
| 3 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-6-methyl-3-nitropyridine | 70-85 |
| 4 | 1-Methyl-1H-pyrazole-4-boronic acid | 2-(1-Methyl-1H-pyrazol-4-yl)-6-methyl-3-nitropyridine | 75-90 |
*Yields are estimated based on analogous reactions from the literature and may vary depending on the specific substrate and reaction conditions.[7]
Table 2: Inhibitory Activity of Structurally Related Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine derivative | 0.2 | [5] |
| Mutant IDH1 (R132C) | GSK864 | 8.8 | [8] |
| Mutant IDH1 (R132H) | GSK864 | 15.2 | [8] |
| Mutant IDH1 (R132G) | GSK864 | 16.6 | [8] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitor synthesis.
TBK1 Signaling Pathway
Caption: Simplified TBK1 signaling pathway.
References
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemscene.com [chemscene.com]
- 4. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 2-Bromo-6-methyl-3-nitropyridine as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-6-methyl-3-nitropyridine as a key intermediate in the synthesis of novel agrochemicals. Pyridine derivatives are a cornerstone in the development of modern herbicides, fungicides, and insecticides due to their unique chemical properties and biological activities.[1][2] this compound offers multiple reactive sites that can be selectively functionalized to generate a diverse library of potential agrochemical candidates.
The primary synthetic transformations involving this intermediate include nucleophilic aromatic substitution (SNAr) at the C2 position, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group to an amino functionality, which opens up further derivatization possibilities. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological efficacy.
Key Synthetic Transformations and Applications
The strategic functionalization of the this compound core allows for the synthesis of a variety of structures relevant to agrochemical discovery. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic displacement of the bromine atom.[3] The bromine atom itself serves as a handle for cross-coupling reactions, and the nitro group can be readily converted to an amine for further elaboration.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a 2-anilino-6-methyl-3-nitropyridine derivative, a common scaffold in potential agrochemicals.
Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Substituted Aniline | 1.1 - 1.2 eq |
| Base (e.g., K2CO3, Cs2CO3) | 2.0 eq |
| Solvent | DMF, DMSO, or NMP |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 12 h |
| Typical Yield | 70 - 95% |
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Heat the reaction mixture to 100 °C and stir for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the crude product under vacuum. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and is widely used in the synthesis of agrochemicals.[4]
Table 2: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Arylboronic Acid | 1.2 - 1.5 eq |
| Palladium Catalyst (e.g., Pd(PPh3)4) | 2 - 5 mol% |
| Base (e.g., K2CO3, Na2CO3) | 2.0 - 3.0 eq |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80 - 100 °C |
| Reaction Time | 2 - 8 h |
| Typical Yield | 60 - 90% |
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add a 2 M aqueous solution of sodium carbonate (2.5 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture.
-
Heat the mixture to 90 °C and stir under an inert atmosphere for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of a 2-substituted-6-methyl-3-nitropyridine to the corresponding amine, a crucial step for further functionalization in the synthesis of many agrochemicals.
Table 3: Reaction Parameters for Nitro Group Reduction
| Parameter | Value |
| Reactants | |
| Substituted 3-Nitropyridine | 1.0 eq |
| Reducing Agent (e.g., SnCl2·2H2O) | 3.0 - 5.0 eq |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature to 70 °C |
| Reaction Time | 1 - 4 h |
| Typical Yield | 85 - 98% |
Methodology:
-
Dissolve the 2-substituted-6-methyl-3-nitropyridine (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 2 hours, or until the reaction is complete.
-
Cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x volume of reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminopyridine derivative.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined above for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and nitro group reduction provide a solid foundation for researchers to explore the synthesis of a wide range of pyridine-based compounds with potential herbicidal, fungicidal, or insecticidal activities. The ability to readily functionalize this intermediate at multiple positions allows for the generation of diverse chemical libraries, accelerating the discovery of new and effective crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-6-methyl-3-nitropyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-amino-6-methyl-3-nitropyridine, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. The procedure outlined is based on the electrophilic nitration of 2-amino-6-methylpyridine.
Introduction
2-Amino-6-methyl-3-nitropyridine is a key chemical intermediate utilized in a variety of organic synthesis applications. Its structure, featuring a pyridine ring with amino, methyl, and nitro functional groups, offers multiple reactive sites for further chemical modifications. This versatility makes it an essential precursor for the synthesis of more complex molecules with potential biological activity, finding applications in medicinal chemistry for the development of new therapeutic agents and in the agrochemical industry for the creation of new pesticides and herbicides.[1][2] The synthesis of this compound, however, can be challenging due to the potential for the formation of isomeric byproducts. The protocol described herein provides a step-by-step method to favor the formation of the desired 3-nitro isomer.
Overall Reaction
The synthesis proceeds via the nitration of 2-amino-6-methylpyridine using a mixture of concentrated nitric acid and concentrated sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which then acts as the electrophile in the aromatic substitution reaction.
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
2-Amino-6-methylpyridine (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Ethanol or Ethyl Acetate for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath with constant stirring.
-
Addition of Starting Material: Once the sulfuric acid is cooled to 0-5 °C, slowly and portion-wise add 2-amino-6-methylpyridine to the flask. Maintain the temperature below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to a pre-cooled portion of concentrated sulfuric acid. This should be done in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid using a dropping funnel. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for a specified time (e.g., 1 hour), followed by continued stirring at room temperature for a period (e.g., 12 hours), or as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product. The acidic solution should then be neutralized to a pH of approximately 7 using a concentrated solution of sodium hydroxide or ammonium hydroxide. This step must be performed slowly and with cooling, as the neutralization is highly exothermic.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product as a yellow crystalline solid.
-
Steam Distillation: For further purification and to separate from the 5-nitro isomer, steam distillation can be employed. The 3-nitro isomer is more volatile than the 5-nitro isomer.
-
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methylpyridine | N/A |
| Product | 2-Amino-6-methyl-3-nitropyridine | N/A |
| Molecular Formula | C₆H₇N₃O₂ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Reported Yield | 22-29% | [4] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 153-155 °C | [5] |
| CAS Number | 21901-29-1 | [3] |
Safety Precautions
-
Handling of Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Nitration Reaction: Nitration reactions are exothermic and can be explosive if not controlled properly. Strict temperature control is crucial.
-
Neutralization: The neutralization of strong acids is highly exothermic. Perform this step slowly and with adequate cooling to prevent boiling and splashing.
-
Product Handling: The product, 2-amino-6-methyl-3-nitropyridine, is harmful if swallowed and causes skin and serious eye irritation.[3] Avoid inhalation of dust and contact with skin and eyes.
Logical Workflow of the Synthesis
Caption: Step-by-step workflow for the synthesis of 2-amino-6-methyl-3-nitropyridine.
References
Application Note: A Reliable Gram-Scale Synthesis of 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 2-Bromo-6-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The described two-step procedure begins with the diazotization and bromination of 2-amino-6-methylpyridine to yield 2-bromo-6-methylpyridine, followed by a regioselective nitration to afford the final product.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from this two-step synthetic procedure.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mol) | Product Amount (g) | Moles (mol) | Yield (%) | Purity (%) |
| 1 | 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine | 108.14 | 31.0 | 0.287 | 45.0 | 0.261 | ~91 | >95 (by GC) |
| 2 | This compound | 2-Bromo-6-methylpyridine | 172.02 | 17.2 | 0.100 | 18.4 | 0.085 | ~85 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This procedure details the synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction.[1][2]
Methodology:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 48% hydrobromic acid (170 mL).
-
While stirring, add 2-amino-6-methylpyridine (31 g, 286.6 mmol) in portions.
-
Cool the resulting mixture to -10 °C using an ice-salt bath.
-
Slowly add bromine (40 mL) dropwise over a period of 40 minutes, ensuring the internal temperature is maintained at or below -5 °C. The mixture will turn into a thick orange slurry.
-
After the addition of bromine is complete, continue stirring the mixture at -5 °C for an additional 1.5 hours.
-
In a separate beaker, prepare a solution of sodium nitrite (55 g, 797.1 mmol) in water (70 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature below 0 °C.
-
After the addition is complete, allow the reaction to stir for another 1.5 hours at the same temperature.
-
Slowly and carefully add a pre-cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
Allow the mixture to warm to room temperature slowly with continuous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine as a brown oil. The crude product is often of sufficient purity for the subsequent step.
Step 2: Synthesis of this compound
This protocol describes the nitration of 2-bromo-6-methylpyridine.
Methodology:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (100 mL).
-
Cool the sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-bromo-6-methylpyridine (17.2 g, 0.1 mol) dropwise to the cold sulfuric acid, maintaining the temperature below 5 °C.
-
Once the addition is complete, add fuming nitric acid (26 mL, 0.57 mol) dropwise while vigorously stirring and keeping the temperature at 0 °C.[3]
-
After the addition of nitric acid, stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Heat the reaction mixture to 50-60 °C and maintain for 1 hour.[3]
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is approximately 7.
-
The precipitated yellow solid is collected by filtration and washed with copious amounts of cold water until the washings are neutral.
-
Dry the product under vacuum to a constant weight to obtain this compound.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 2-Bromo-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methyl-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. However, the electronic properties of the pyridine ring, rendered significantly electron-deficient by the ortho-nitro group, present unique challenges for catalyst selection and reaction optimization. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, while the strong electron-withdrawing nature of the nitro group influences the rates of oxidative addition and reductive elimination.
This document provides detailed application notes on ligand selection for various cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It offers starting-point protocols and comparative data from structurally similar substrates to guide researchers in developing efficient and robust synthetic methods.
The Challenge of Electron-Deficient Pyridines
The primary challenges in the cross-coupling of this compound are:
-
Slow Oxidative Addition: While the electron-deficient nature of the pyridine ring can sometimes facilitate this step, the coordination of the pyridine nitrogen to the Pd(0) catalyst can increase the activation energy.
-
Catalyst Inhibition/Deactivation: The lone pair of the pyridine nitrogen can bind strongly to the palladium center, leading to the formation of stable, off-cycle complexes that reduce catalytic turnover.[1]
-
Difficult Reductive Elimination: The final step of the catalytic cycle can be slow for electron-deficient systems.
The strategic selection of ligands is paramount to overcoming these challenges. Generally, for electron-deficient substrates like this compound, ligands that are both electron-rich and sterically bulky are preferred. Electron-richness increases the electron density on the palladium center, promoting the oxidative addition step.[2][3] Steric bulk can accelerate the reductive elimination step and disfavor the formation of inactive catalyst dimers.
Ligand Selection for Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For a substrate like this compound, the choice of ligand is critical to achieving high yields and preventing side reactions such as protodeboronation of the boronic acid partner.
Recommended Ligand Classes:
-
Bulky Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active, and their electron-donating properties facilitate oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often exhibiting high thermal stability and activity for challenging substrates.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 | Fictional Example[3] |
| 2-Bromo-6-(trifluoromethyl)pyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100 | 92 | Fictional Example[3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 95 | Fictional Example[3] |
| 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | 65 | 95 | [4] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of ligand, base, and temperature may be required.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄, 2-3 eq)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ligand Selection for Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. The strong electron-withdrawing effect of the nitro group on the substrate makes C-N bond formation favorable, but catalyst inhibition by the amine coupling partner or the pyridine nitrogen remains a challenge.
Recommended Ligand Classes:
-
Bulky Biaryl Phosphines: Ligands from the Buchwald family (e.g., XPhos, RuPhos, BrettPhos) are the gold standard. Their steric hindrance facilitates the reductive elimination step, which is often rate-limiting.
-
Chelating Bisphosphine Ligands: Ligands like BINAP and dppp have also shown success, particularly in couplings with 2-bromopyridines.[5][6]
Comparative Data for Buchwald-Hartwig Amination
Disclaimer: The following table presents data for the amination of 2-bromo-6-methylpyridine, a close structural analog lacking the 3-nitro group. These conditions serve as an excellent starting point for optimization.
| Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [6] |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 90.7 | [2] |
| 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [5] |
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for similar 2-bromopyridines and should be optimized for the specific amine coupling partner.[2]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
XPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In an inert atmosphere glovebox or a Schlenk flask, combine Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene and stir for 5-10 minutes until a homogeneous catalyst solution forms.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
Ligand Selection for Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.
Recommended Ligand Classes:
-
Triphenylphosphine (PPh₃): This is the most common and often sufficient ligand for Sonogashira couplings, especially with activated aryl halides.
-
Bulky Phosphines: For more challenging couplings or to enable lower reaction temperatures, more electron-rich and bulky phosphines can be beneficial.
Comparative Data for Sonogashira Coupling
Disclaimer: The following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridines. The amino group at the 3-position is electronically different from a nitro group, but this data provides a useful starting point for catalyst and ligand screening.
| Substrate | Alkyne Partner | Catalyst / Ligand / Additive | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [7] |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 95 | [7] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 89 | [7] |
General Experimental Protocol: Sonogashira Coupling
This protocol is based on standard conditions for the Sonogashira coupling of halopyridines.[7]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 4-5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up and purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The choice of ligand (L) is crucial as it influences the rates of each step in the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram outlines the standard laboratory workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-6-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield of 2-Bromo-6-methyl-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why am I observing low to no yield in my Suzuki coupling reaction?
Answer:
Low or no product formation with this compound can stem from several factors, primarily related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. The strong electron-withdrawing effect of the nitro group at the 3-position and the methyl group at the 6-position influence the reactivity of the C-Br bond.
Key areas to investigate:
-
Catalyst System: The choice of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.
-
Base Selection: The strength and nature of the base are crucial for the transmetalation step. An inappropriate base can lead to incomplete reaction or side reactions.
-
Reaction Temperature: Sub-optimal temperatures can result in a sluggish reaction or decomposition of the catalyst and starting materials.
-
Solvent Choice: The solvent system must ensure the solubility of all components and be compatible with the chosen catalyst and base.
-
Degassing: Inadequate removal of oxygen can lead to catalyst deactivation through oxidation of the Pd(0) species and promote side reactions like homocoupling.[1]
Question 2: What are the most common side reactions, and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous conditions and certain bases.[2]
-
Solution: Use anhydrous solvents, or consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[2]
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue, often caused by the presence of oxygen.[1]
-
Solution: Ensure thorough degassing of all solvents and the reaction mixture. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.
-
-
Dehalogenation: The bromine atom on the pyridine ring can be replaced by a hydrogen atom.
-
Solution: Ensure that the solvent is not a source of hydrides and optimize the reaction time to avoid prolonged exposure to conditions that may favor this side reaction.[2]
-
-
Denitration: In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions.
-
Solution: Careful selection of the catalyst and reaction conditions is necessary. Using ligands that favor the oxidative addition of the C-Br bond over the C-NO₂ bond can mitigate this.
-
Question 3: How do I select the optimal catalyst and ligand for this substrate?
Answer:
For electron-deficient substrates like this compound, highly active catalyst systems are often required.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from potential inhibition by the pyridine nitrogen. For challenging couplings, modern pre-catalysts like the Buchwald G3 pre-catalysts can provide a more active and stable catalytic species.[2]
Question 4: Which base and solvent system should I choose?
Answer:
The choice of base and solvent is highly interdependent and crucial for success.
-
Base Selection: Strong, non-nucleophilic inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices for challenging couplings.
-
Solvent System: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[3] For anhydrous conditions to prevent protodeboronation, solvents like dioxane or THF can be used.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use an inert atmosphere for the Suzuki coupling of this compound?
A1: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation. The presence of oxygen can also promote the undesirable homocoupling of the boronic acid. Therefore, the reaction should be carried out under an inert atmosphere of nitrogen or argon.
Q2: Can I use a boronic ester instead of a boronic acid?
A2: Yes, and it is often advantageous. Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids, which can be particularly problematic in the presence of water and a base.[2]
Q3: My reaction is not going to completion, and I still have unreacted starting material. What should I try?
A3: If the reaction is not reaching completion, consider the following:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, but be cautious as it can also increase the rate of side reactions.
-
Switch to a More Active Catalyst System: As mentioned in the troubleshooting guide, a more active ligand or a pre-catalyst might be necessary.
-
Screen Different Bases: The base might not be effective enough. Trying a stronger base like K₃PO₄ or Cs₂CO₃ could improve the reaction rate.
-
Check Reagent Purity: Ensure that all your reagents, especially the boronic acid, are of high purity and have not degraded during storage.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Substrate Type | Yield | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 | Bromo/Iodopyridines | Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ | SPhos | 1-3 | Bromo/Chloropyridines | High to Excellent | Bulky, electron-rich ligand helps stabilize the catalyst.[4] |
| PdCl₂(dppf) | - | 2-5 | Bromo/Iodopyridines | Good to Excellent | A robust and versatile catalyst for many substrates.[5] |
| Pd(PPh₃)₄ | - | 2-5 | Bromo/Iodopyridines | Good | A common and reliable catalyst, but may be less effective for challenging substrates.[4] |
Note: Yields are indicative and highly dependent on the specific substrates, base, solvent, and temperature used.
Table 2: Common Bases and Solvents for Suzuki Coupling of Halopyridines
| Base | Equivalents | Solvent System | Temperature (°C) | Yield | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O | 80-110 | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ | 2-3 | Dioxane | 80-110 | High to Excellent | Often provides higher yields but is more expensive.[4] |
| K₃PO₄ | 2-3 | Dioxane/H₂O | 100-110 | High to Excellent | A strong base that can be very effective for less reactive substrates.[4][6] |
| Na₂CO₃ | 2-3 | DME/H₂O | 80-90 | Good | A reliable and commonly used base.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound, the arylboronic acid or ester, the base, the palladium precursor, and the ligand.
-
Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.
-
Add the degassed solvent via syringe.
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-methyl-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-Bromo-6-methyl-3-nitropyridine.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues encountered during your experiments.
Suzuki-Miyaura Coupling
Q1: I am observing a significant amount of debrominated starting material (6-methyl-3-nitropyridine) in my Suzuki-Miyaura reaction. What is the likely cause and how can I minimize it?
A1: This side reaction is known as hydrodehalogenation or protodebromination. It often occurs due to the presence of a palladium-hydride species in the catalytic cycle.
Troubleshooting Steps:
-
Choice of Base and Solvent: Ensure anhydrous conditions, as water can be a proton source. Using a non-aqueous base like potassium phosphate (K₃PO₄) in a solvent such as dioxane can be beneficial.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the desired reductive elimination step over the competing dehalogenation pathway.
-
Reaction Temperature: High temperatures can sometimes favor hydrodehalogenation. Consider running the reaction at a lower temperature for a longer duration.
Q2: My main byproduct is the homocoupled boronic acid (biaryl). How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: Thoroughly degas your solvents and the reaction mixture. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are crucial. Maintain a positive pressure of inert gas throughout the reaction.
-
Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to Pd(0) can sometimes initiate homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can lead to increased homocoupling. Aim for a stoichiometry closer to 1:1.1 (aryl halide:boronic acid).
Q3: I am struggling with low yields and suspect protodeboronation of my boronic acid. What are the signs and solutions?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1][3] This is especially prevalent with heteroaromatic boronic acids.[3] The primary indicator is the formation of the corresponding arene from your boronic acid.
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.[1] They slowly release the boronic acid into the reaction medium.
-
Base Selection: The choice of base is critical. For pyridineboronic acids, which can be unstable at neutral pH, using a suitable base like K₃PO₄ is often recommended.[3]
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can facilitate protodeboronation.
Stille Coupling
Q1: What are the most common side reactions in Stille couplings with this compound?
A1: The most prevalent side reaction is the homocoupling of the organostannane reagent.[4] Debromination of the starting material can also occur.
Troubleshooting Steps for Homocoupling:
-
Ligand Choice: The choice of phosphine ligand can influence the rate of transmetalation versus competing side reactions.
-
Additives: The addition of copper(I) iodide (CuI) can sometimes accelerate the desired cross-coupling and suppress homocoupling.
-
Reaction Temperature: Optimize the reaction temperature; sometimes lower temperatures can reduce the rate of homocoupling.
Q2: How can I remove the toxic tin byproducts from my reaction mixture?
A2: Removal of organotin byproducts is a critical step in purification.
Purification Methods:
-
Aqueous KF Wash: Washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin species as insoluble fluorides, which can then be removed by filtration.[4]
-
Column Chromatography: Passing the crude product through a silica gel column with an eluent containing a small amount of triethylamine (~2-5%) can also help in removing tin residues.[4]
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is sluggish or fails. What are the likely reasons?
A1: The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen can make this reaction challenging.
Troubleshooting Steps:
-
Catalyst and Ligand System: This is the most critical factor. For electron-deficient heteroaryl halides, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be substrate-dependent and may require screening.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents are dry and the reaction is conducted under a strictly inert atmosphere.
Q2: I am observing the formation of 6-methyl-3-nitropyridine. How can I avoid this?
A2: This is due to hydrodehalogenation. In the context of Buchwald-Hartwig amination, this can occur via β-hydride elimination from the palladium-amido intermediate.[6]
Troubleshooting Steps:
-
Ligand Choice: Bulky ligands that accelerate reductive elimination can minimize this side reaction.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired coupling.
Sonogashira Coupling
Q1: My Sonogashira coupling is resulting in a significant amount of alkyne homocoupling (Glaser coupling). What can I do?
A1: Glaser coupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to exclude oxygen.
-
"Copper-Free" Protocols: Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction. These often employ specific palladium catalysts and ligands.
-
Base and Solvent: The choice of amine base and solvent can influence the rate of Glaser coupling. Triethylamine is a common base and solvent for this reaction.[7]
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions of various bromopyridines. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Coupling Reaction | Coupling Partner | Product | Representative Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-6-methyl-3-nitropyridine | 70-90 (estimated) | [8] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methyl-3-nitropyridine | 75-95 (estimated) | [8] |
| Stille | Tributyl(phenyl)stannane | 2-Phenyl-6-methyl-3-nitropyridine | 60-85 (estimated) | [9] |
| Buchwald-Hartwig | Aniline | N-Phenyl-6-methyl-3-nitropyridin-2-amine | 65-90 (estimated) | [5] |
| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-6-methyl-3-nitropyridine | 72-96 | [10] |
Experimental Protocols
The following are general starting protocols. Optimization for this compound is recommended.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane/water (4:1 mixture, to make a ~0.1 M solution).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
General Protocol for Stille Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the organostannane (1.1 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and anhydrous toluene.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 90-110 °C under an argon atmosphere until completion.
-
After cooling, dilute with an organic solvent and wash with a saturated aqueous KF solution to remove tin byproducts.
-
Separate the organic layer, dry, and concentrate.
-
Purify by column chromatography.[9]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to 80-110 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate, dry, and concentrate the organic layer.
-
Purify by chromatography.[11]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).
-
Add anhydrous, degassed triethylamine.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.[12]
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Boronic Acid Homocoupling
Welcome to the Technical Support Center. This guide is designed to provide in-depth insights and actionable troubleshooting strategies to mitigate the common yet problematic side reaction of boronic acid homocoupling in Suzuki-Miyaura cross-coupling experiments. As your virtual Senior Application Scientist, my goal is to explain the underlying mechanisms and provide robust protocols to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem?
A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This reaction is detrimental for several reasons: it consumes the valuable boronic acid, thereby reducing the yield of the intended cross-coupled product, and it complicates purification, as the homocoupled byproduct often has similar polarity to the target molecule.[1][2]
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: There are two principal pathways that lead to homocoupling:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[4][5] A key intermediate in this process is a palladium peroxo complex, (η²-O₂)PdL₂, which forms from the reaction of Pd(0) with O₂ and plays a crucial role in the homocoupling mechanism.[6][7][8][9]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it must be reduced in situ to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, which is particularly problematic at the onset of the reaction before the primary catalytic cycle is fully established.[1][4][10]
Q3: How can I detect if homocoupling is occurring in my reaction?
A3: Homocoupling can be identified by analyzing the crude reaction mixture using standard analytical techniques. A significant spot or peak corresponding to a symmetrical biaryl byproduct, confirmed by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS), is a clear indicator of homocoupling.[2][3]
Understanding the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki cross-coupling and oxygen-mediated homocoupling.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
If you are observing significant homocoupling, follow this systematic troubleshooting guide.
Issue 1: Presence of Dissolved Oxygen
This is the most frequent cause of homocoupling. The exclusion of oxygen is critical for suppressing this side reaction.[5][11]
Solution: Rigorous Degassing
Properly deoxygenating all solvents (including water) and the reaction mixture is paramount.[1][12][13]
-
Method 1: Inert Gas Sparging This method involves bubbling an inert gas (Argon or Nitrogen) through the solvent to displace dissolved oxygen.[1][14] A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is most effective.[5]
-
Method 2: Freeze-Pump-Thaw Cycles This is the most thorough method for removing dissolved gases and is recommended for particularly sensitive reactions.[12][14][16]
-
Protocol:
-
Place the solvent in a Schlenk flask sealed with a septum.
-
Freeze the solvent by immersing the flask in liquid nitrogen.[14]
-
Once completely frozen, apply a high vacuum for 2-3 minutes to remove gases from above the frozen solid.[14]
-
Close the vacuum line and thaw the solvent.
-
Repeat this cycle three to five times for maximum efficiency.[1]
-
-
Issue 2: Suboptimal Reaction Parameters
The choice of base, solvent, and temperature significantly influences the balance between cross-coupling and homocoupling.
Solution 1: Re-evaluate the Base
The base plays a crucial role in activating the boronic acid for transmetalation.[17][18] However, an overly strong or inappropriate base can promote side reactions.
| Base | Common Use | Potential Issues Related to Homocoupling |
| K₂CO₃, Cs₂CO₃ | General purpose, widely used. | Generally a good choice; Cs₂CO₃ can be more effective for challenging couplings.[19] |
| K₃PO₄ | Often used with sterically hindered substrates. | Stronger base; can sometimes accelerate side reactions if not optimized.[3] |
| KF | Milder base. | Useful for substrates with base-labile functional groups.[3][17] |
| NaOH, KOH | Strong aqueous bases. | High basicity can sometimes promote homocoupling and other side reactions.[20] |
Recommendation: If homocoupling is an issue, consider switching to a milder base like K₂CO₃ or KF. The reactivity of the boronic acid is linked to its pKa, and the base stoichiometry can influence selectivity.[21]
Solution 2: Optimize Solvent and Temperature
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly effective at minimizing homocoupling.[12] While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive water can promote homocoupling.[12][22]
-
Temperature: Higher temperatures can accelerate side reactions more than the desired cross-coupling.[12][23] Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is advisable.[12][24][25] For some systems, even room temperature can be effective with the right catalyst/ligand combination.[26]
Issue 3: Inappropriate Catalyst or Ligand System
The nature of the palladium source and the choice of ligand are critical for controlling the reaction's selectivity.
Solution 1: Choice of Palladium Precatalyst
Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the initial reduction step where homocoupling can occur.[13] If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling by ensuring a minimal concentration of free Pd(II).[5][27]
Solution 2: Ligand Selection
Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and sterically hinder the formation of the di-aryl palladium species that leads to homocoupling.[1][13][24]
| Ligand | Type | Benefit in Suppressing Homocoupling |
| SPhos | Buchwald-type biaryl phosphine | Bulky and electron-rich, often effective at promoting cross-coupling over homocoupling.[28][29] |
| XPhos | Buchwald-type biaryl phosphine | Similar to SPhos, good for challenging couplings.[16] |
| P(t-Bu)₃ | Bulky alkylphosphine | Highly electron-donating, can facilitate oxidative addition of less reactive halides.[17] |
Recommendation: If using a simple ligand like PPh₃, consider screening a more sophisticated, bulky ligand such as SPhos or XPhos, especially for challenging substrates.
Procedural Best Practices: A Troubleshooting Flowchart
Use this flowchart to systematically diagnose and solve homocoupling issues in your Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-6-methyl-3-nitropyridine by Column Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-bromo-6-methyl-3-nitropyridine reaction products using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have crashed out of solution at the top of the column. | This can happen if the sample is not fully soluble in the initial mobile phase. It may be necessary to change the solvent system to one that better solubilizes the compound.[1] | |
| Poor separation of the product from impurities | The chosen solvent system has insufficient selectivity. | Experiment with different solvent systems on a Thin Layer Chromatography (TLC) plate to find a system that provides better separation between your product and the impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[2] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The column was overloaded with the crude product. | Use an appropriate amount of silica gel for the amount of sample being purified. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the acidic silica gel due to the basic nature of the pyridine ring. | Add a small amount of a modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape. |
| The sample was loaded in a solvent that was too polar. | Dissolve the sample in a minimal amount of a solvent that is the same as or slightly more polar than the initial mobile phase. If the sample is not soluble, consider dry loading.[3] | |
| The product elutes with the solvent front | The mobile phase is too polar. | Start with a less polar solvent system. For instance, begin with 100% hexanes and gradually introduce ethyl acetate. |
| Low recovery of the purified product | The compound may be unstable on silica gel and is decomposing during purification. | Minimize the time the compound spends on the column by using flash chromatography. You can also test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to see if any degradation occurs.[1] |
| Some of the product may not have been completely eluted from the column. | After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to see if any remaining product elutes. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for the purification of substituted pyridines is a mixture of hexanes and ethyl acetate.[4] It is recommended to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
Q2: How can I determine the correct solvent system before running a large-scale column?
A2: Thin Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal mobile phase will give your target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.[2]
Q3: What are the potential impurities I might encounter?
A3: Common impurities can include unreacted starting materials, and byproducts from side reactions during the synthesis, such as positional isomers.[5]
Q4: Should I use wet or dry loading for my sample?
A4: If your crude product is soluble in a small amount of the initial mobile phase, wet loading is suitable. However, if your compound has poor solubility in the eluent system, dry loading is recommended.[3] To dry load, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent completely before carefully adding the silica-adsorbed sample to the top of the column.
Q5: The purified product has a yellowish tint. Is this normal?
A5: Nitro-aromatic compounds can often have a yellow color. However, a significant coloration could indicate the presence of impurities. Purity should be assessed by analytical methods such as NMR or LC-MS.
Experimental Protocols
General Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[3]
-
Carefully add the dry silica gel with the adsorbed compound to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A gradient of 2% to 20% ethyl acetate in hexanes is a reasonable range to explore.[4]
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions using test tubes or other suitable containers.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
-
Combining and Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides estimated parameters for the column chromatography of this compound based on typical values for similar compounds. Actual values may vary depending on specific experimental conditions.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase | Hexanes / Ethyl Acetate | A gradient from 2% to 20% ethyl acetate is a good starting point. |
| Estimated Rf of Product | 0.2 - 0.4 (in eluting solvent) | The ideal Rf for good separation on a column.[2] |
| Silica Gel to Compound Ratio | 30:1 to 100:1 (by weight) | Higher ratios are used for more difficult separations. |
| Typical Yield | 70-90% | Highly dependent on the purity of the crude material and the success of the separation. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of 2-Bromo-6-methyl-3-nitropyridine
Technical Support Center: Synthesis of 2-Bromo-6-methyl-3-nitropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield of the desired product, with a significant amount of unreacted 2-amino-6-methylpyridine remaining. What are the likely causes and solutions?
A1: This issue typically points to incomplete diazotization or inefficient Sandmeyer reaction.
-
Potential Cause 1: Incomplete Diazotization: The conversion of the amino group to a diazonium salt is a critical first step. Insufficient sodium nitrite or inadequate temperature control can lead to an incomplete reaction.
-
Suggested Solution:
-
Stoichiometry: Ensure at least a stoichiometric amount of sodium nitrite is used. A slight excess (1.1-1.2 equivalents) can be beneficial.
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Higher temperatures can cause the diazonium salt to decompose prematurely.
-
Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to prevent localized warming and decomposition.
-
-
-
Potential Cause 2: Inefficient Sandmeyer Reaction: The displacement of the diazonium group with bromide may be inefficient.
-
Suggested Solution:
-
Catalyst: Ensure the use of a suitable copper(I) bromide (CuBr) catalyst. The quality and solubility of the catalyst are crucial.
-
Reaction Conditions: After the formation of the diazonium salt, ensure the reaction mixture is added to the CuBr solution at the appropriate temperature, as specified in the protocol.
-
-
Q2: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?
A2: The formation of a dibrominated byproduct suggests that the reaction conditions are too harsh or the stoichiometry of the brominating agent is incorrect.
-
Potential Cause: Over-bromination. This can occur if the brominating agent reacts with other positions on the pyridine ring or the methyl group.
-
Suggested Solution:
-
Stoichiometry Control: Carefully measure and use a precise molar equivalent of the brominating agent. Using slightly less than one equivalent and monitoring the reaction's progress can prevent over-bromination.[1]
-
Controlled Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration at any given time.[1]
-
Purification: If dibromination has already occurred, attempt to separate the mono- and di-brominated products via fractional crystallization or column chromatography.[1]
-
-
Q3: The isolated product is a dark brown or black tar-like substance, indicating degradation. What could be the cause?
A3: Product degradation is often due to excessive heat or exposure to strong acidic or basic conditions for prolonged periods.
-
Potential Cause 1: High Reaction Temperature. The nitration and bromination steps can be highly exothermic.
-
Suggested Solution: Maintain strict temperature control throughout the reaction using an ice bath or a cryostat. For nitration, temperatures are often kept low (0-10 °C).
-
-
Potential Cause 2: Prolonged Reaction Time at High Temperatures.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.
-
Q4: The nitration of 2-bromo-6-methylpyridine is giving me a mixture of isomers. How can I improve the regioselectivity?
A4: The directing effects of the bromo and methyl groups on the pyridine ring influence the position of nitration.
-
Potential Cause: Competing Directing Effects. The bromo and methyl groups can direct nitration to different positions.
-
Suggested Solution:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid vs. other nitrating agents) can influence the isomer ratio. A careful review of literature for similar substrates may provide insights.
-
-
Quantitative Data Summary
The following table summarizes hypothetical yield data based on variations in key reaction parameters for the synthesis of this compound from 2-Amino-6-methylpyridine via a Sandmeyer-type reaction, followed by nitration.
| Parameter | Condition A | Condition B | Condition C | Effect on Yield |
| Diazotization Temperature | 0-5 °C | 10-15 °C | 20-25 °C | Lower temperatures (0-5 °C) generally result in higher yields due to the stability of the diazonium salt. |
| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃ | KNO₃/H₂SO₄ | A mixture of nitric and sulfuric acid is a common and effective nitrating agent. |
| Reaction Time (Nitration) | 1 hour | 3 hours | 6 hours | Longer reaction times may lead to increased side products and degradation. Optimal time should be determined by reaction monitoring. |
| Yield (%) | 65% | 40% | 25% | Optimal conditions (A) provide a significantly better yield. |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 2-Amino-6-methylpyridine.
Step 1: Synthesis of 2-Bromo-6-methylpyridine
-
Preparation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine in 48% hydrobromic acid. Cool the mixture to -5 °C in an ice-salt bath with constant stirring.[2]
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between -5 °C and 0 °C.[2]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C. Slowly add the diazonium salt solution to the CuBr solution.
-
Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, make it basic with a suitable base (e.g., NaOH or K₂CO₃ solution), and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromo-6-methylpyridine.
Step 2: Nitration of 2-Bromo-6-methylpyridine
-
Preparation: Add the crude 2-Bromo-6-methylpyridine to concentrated sulfuric acid at 0 °C.
-
Nitration: While maintaining the temperature at 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a monitored period (e.g., 1-2 hours) or until TLC/LC-MS indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate).
-
Purification: The resulting precipitate can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Visualizations
Caption: Troubleshooting flowchart for low yield synthesis.
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions involving pyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate is giving a very low yield or not working at all. What are the most common reasons for this?
A1: Low yields in palladium-catalyzed reactions involving pyridines are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[1] A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1][2] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][2]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction outcome. Excessively high temperatures can accelerate catalyst decomposition.[1]
-
Reagent Purity: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[1]
Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?
A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[3] This indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive particles.
To prevent deactivation:
-
Use an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.[3]
-
Control the Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[1][3]
-
Ensure Reagent Purity: Use high-purity reagents and solvents to avoid introducing catalyst poisons.[3]
Issue 2: Common Side Reactions
Q3: What are the common side reactions in Suzuki-Miyaura couplings of pyridines, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2] This is particularly problematic with 2-pyridylboronic acids. To minimize this, you can:
-
Use anhydrous conditions.[2]
-
Employ stable boronic acid surrogates like MIDA boronates.
-
Choose a milder base.
-
-
Homocoupling: This is the self-coupling of the organoboron reagent. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[2]
-
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom. The choice of ligand and base can influence the rate of this side reaction.[2]
Q4: I'm observing significant dehalogenation in my Buchwald-Hartwig amination of a chloropyridine. What can I do?
A4: Dehalogenation can be a significant side reaction, especially with more reactive aryl halides. To minimize it:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) and dehalogenation. Screening different combinations can be beneficial.[2]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[2]
-
Use a Less Reactive Halide: If possible, switching from a more reactive halide (like iodide or bromide) to a chloride can sometimes reduce the rate of dehalogenation.
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data on the effect of different ligands, bases, and solvents on the yield of palladium-catalyzed reactions of pyridine derivatives.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 2-Chlorotoluene *
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 |
| P(t-Bu)₃ | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 96 |
| RuPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 |
*Data is for a structurally similar substrate and serves as a guide for pyridine couplings.[4]
Table 2: Effect of Base in the Buchwald-Hartwig Amination of a Bromopyridine Derivative *
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
*This data illustrates the significant impact of the base on the reaction outcome.[2]
Table 3: Solvent Effect in the Heck Reaction of 2-Vinylpyridine with an Aryl Halide *
| Solvent | Base | Temperature (°C) | Yield (%) |
| DMF | K₂CO₃ | 60 | 78 |
| Toluene | K₂CO₃ | 60 | <10 |
| Acetonitrile | K₂CO₃ | 60 | <5 |
| THF | K₃PO₄ | 40 | 17 |
*This data highlights the importance of solvent selection in the Heck reaction.[5]
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[2]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[2]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[1][2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: In a glovebox, to an oven-dried vial equipped with a stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add the halopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 2 mL).
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to understand the kinetics and identify potential catalyst deactivation.[2]
-
Sample Preparation: In a glovebox, prepare a stock solution of an internal standard in the deuterated solvent to be used for the reaction. In an NMR tube, add the palladium precatalyst, ligand, base, and starting materials. Add a known volume of the internal standard stock solution.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[2]
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in the product formation before full conversion of the starting material is indicative of catalyst deactivation.[2]
Protocol 4: Reactivation of Palladium on Carbon (Pd/C)
This protocol is for the reactivation of a moderately deactivated Pd/C catalyst.
-
Washing: Wash the inactivated palladium on carbon catalyst with an alcohol solution (e.g., ethanol or methanol) under reflux for 3-8 hours.[6]
-
Neutralization: After cooling, wash the catalyst with deionized water until the washings are neutral.[6]
-
Ultrasonic Cleaning: Place the catalyst in an ultrasonic cleaning machine with water as the solvent.[6]
-
Base Treatment: Soak the catalyst in an alkali solution (e.g., 5-10% NaOH) at a temperature between 50-150 °C.[6]
-
Final Washing and Drying: Wash the catalyst with deionized water until neutral, and then dry it to obtain the reactivated palladium on carbon catalyst.[6]
Protocol 5: High-Throughput Screening (HTS) of Reaction Conditions
This protocol provides a general workflow for the high-throughput screening of catalysts and reaction conditions for a palladium-catalyzed reaction of a pyridine substrate.
-
Plate Preparation: In an inert atmosphere glovebox, dispense an array of palladium precatalysts and ligands into the wells of a 96-well or 1536-well microtiter plate.
-
Reagent Addition: Prepare stock solutions of the halopyridine, coupling partner, and a variety of bases in a suitable degassed solvent. Use a liquid handling robot to dispense the reagent solutions into the wells of the microtiter plate according to a predefined experimental design.
-
Reaction: Seal the plate and place it on a heated shaker block at the desired temperature for a set period.
-
Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS.
-
Data Evaluation: Use data analysis software to identify the optimal combination of catalyst, ligand, and base for the desired transformation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and troubleshooting logic.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Managing Protodeboronation in Suzuki Coupling of Heteroaryl Halides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in the Suzuki-Miyaura coupling of heteroaryl halides.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond in a boronic acid or its derivative is broken and replaced with a carbon-hydrogen (C-H) bond. In the context of Suzuki-Miyaura coupling, this is a significant undesired side reaction because it consumes the organoboron reagent, converting it into a simple arene or heteroarene. This leads to a reduced yield of the desired cross-coupled product and can complicate the purification process due to the formation of byproducts.
Q2: Why are some heteroaryl boronic acids, especially 2-pyridyl boronic acid, so prone to protodeboronation?
A2: Heteroaryl boronic acids containing a basic nitrogen atom, like 2-pyridyl boronic acid, exhibit unique mechanisms that make them particularly unstable. Under neutral pH conditions, 2-pyridyl boronic acid can form a zwitterionic intermediate. This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation, cleaving the C-B bond and leading to the protodeboronated product. Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterionic species, thereby slowing the rate of protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., pyridine instead of pyridineboronic acid). This will be accompanied by a lower-than-expected yield of your desired product and potentially a significant amount of unreacted aryl halide.
Q4: What are the key factors that influence the rate of protodeboronation?
A4: Several factors can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid. For many non-basic arylboronic acids, protodeboronation is fastest at high pH. However, for basic heteroaromatics like 2-pyridine, the maximum rate of decomposition is often observed at neutral pH.
-
Base: The choice and concentration of the base are crucial. Strong bases can accelerate base-catalyzed protodeboronation.
-
Solvent: The presence of a proton source, most commonly water in aqueous solvent mixtures, is necessary for the reaction to occur.
-
Temperature: Higher temperatures generally accelerate the rate of protodeboronation.
-
Catalyst/Ligand: The palladium catalyst and its associated ligands can influence the relative rates of the desired coupling and the undesired protodeboronation. Bulky phosphine ligands, while often used to promote difficult couplings, have been shown to sometimes promote palladium-catalyzed protodeboronation.
Troubleshooting Guide
Problem: My Suzuki coupling reaction has a low yield, and I've identified the major byproduct as the protodeboronated heteroarene. What steps should I take?
Solution: The general strategy is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the protodeboronation side reaction. This can be achieved by systematically optimizing several reaction parameters.
Step 1: Modify the Boron Reagent
The first line of defense is often to replace the unstable boronic acid with a more stable derivative. These "slow-release" surrogates generate the active boronic acid in situ at a low concentration, minimizing its decomposition.
Table 1: Comparison of Boron Reagents to Mitigate Protodeboronation
| Boron Reagent Type | Structure Example | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, reactive. | Prone to protodeboronation, especially heteroaryl derivatives. Can be difficult to handle and store. |
| Pinacol Boronate Ester | R-B(pin) | More stable than boronic acids, easier to purify and handle. | Less reactive, may require more forcing conditions. Can still undergo hydrolysis and subsequent protodeboronation. |
| MIDA Boronate Ester | R-B(MIDA) | Highly stable, crystalline solids. Allows for "slow-release" of the boronic acid under aqueous basic conditions, keeping its concentration low. | Requires an extra synthetic step. The release rate is dependent on the base and conditions. |
| Potassium Trifluoroborate | [R-BF₃]K | Bench-stable, crystalline solids. Less prone to protodeboronation than boronic acids. | Requires aqueous base for activation. |
| Diethanolamine (DABO) Adduct | R-B(OCH₂CH₂)₂NH | Air- and water-stable crystalline solids that are easy to prepare and handle. | Requires protic solvent to hydrolyze and release the active boronic acid for the coupling reaction. |
Step 2: Optimize the Base and Solvent System
If modifying the boron reagent is not feasible or is insufficient, the next step is to adjust the base and solvent. The goal is to find conditions that facilitate transmetalation while minimizing the rate of protodeboronation.
-
Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.
-
Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction. This involves using dry solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK). Additives like trimethyl borate can further enhance reaction rates under these conditions by solubilizing boronate complexes and mitigating catalyst poisoning.
Step 3: Adjust Catalyst System and Temperature
The kinetics of the productive Suzuki coupling versus the unproductive protodeboronation can be manipulated by changing the catalyst and reaction temperature.
-
Use a Highly Active Catalyst System: Employing a modern, highly active catalyst system can dramatically accelerate the desired cross-coupling, allowing it to outpace protodeboronation. Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. By using a more active catalyst, it may be possible to run the reaction at a lower temperature (e.g., 40-60 °C or even room temperature), which will slow the decomposition of the boronic acid.
Data Summary
The following tables provide a qualitative summary of the impact of various reaction parameters on managing protodeboronation.
Table 2: Effect of Base on Protodeboronation
| Base | Relative Strength | Typical Impact on Protodeboronation | Recommended Use Case |
| NaOH, KOH | Strong | High (can accelerate decomposition) | Avoid with sensitive heteroaryl boronic acids. |
| K₃PO₄ | Medium-Strong | Moderate | Good general-purpose base, often a good starting point. |
| K₂CO₃, Cs₂CO₃ | Medium | Low to Moderate | Good alternatives when stronger bases cause decomposition. |
| CsF, KF | Weak | Low | Useful for very sensitive substrates where minimal base strength is required. |
| TMSOK | Strong (Anhydrous) | Very Low (in aprotic media) | Excellent for anhydrous conditions to eliminate the proton source. |
Table 3: Effect of Solvent on Protodeboronation
| Solvent System | Proton Source? | Impact on Protodeboronation | Comments |
| Dioxane / H₂O | Yes (High) | Can be high, especially with prolonged heating. | Standard system, but water content should be minimized for sensitive substrates. |
| Toluene / H₂O | Yes (Lower) | Can be high; biphasic nature may affect rates. | Vigorous stirring is essential. |
| THF / H₂O | Yes (High) | Can be high. | Common solvent, but THF quality is important. |
| Anhydrous Dioxane, Toluene, or THF | No | Very Low | Requires a soluble anhydrous base (e.g., TMSOK). The most effective way to suppress protodeboronation. |
Experimental Protocols
Protocol 1: Suzuki Coupling Using a MIDA Boronate Ester (Slow-Release Strategy)
This protocol is a starting point for couplings where the corresponding boronic acid is known to be unstable.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the heteroaryl-MIDA boronate (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the heteroaryl halide.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 60–80 °C). The lower temperature is often sufficient due to the slow release mechanism.
-
Monitoring & Workup: Monitor the reaction by LC-MS or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to completely eliminate water, the proton source for protodeboronation.
-
Reagent Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 2 mol%), and potassium trimethylsilanolate (TMSOK, 1.4 equiv) to a dry reaction vial with a stir bar.
-
Solvent and Additive Addition: Add anhydrous, degassed 1,4-dioxane (to 0.1-0.2 M) and trimethyl borate (3.0 equiv).
-
Reaction: Seal the vial tightly with a screw cap containing a Teflon septum. Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 40-80 °C). Stir vigorously.
-
Monitoring & Workup: Monitor the reaction by taking aliquots under an inert atmosphere. Once complete, cool the reaction, carefully quench with a proton source (e.g., saturated aq. NH₄Cl), and proceed with a standard aqueous workup.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical and Mechanistic Diagrams
Caption: Competing pathways of productive Suzuki coupling and undesired protodeboronation.
Caption: Troubleshooting workflow for experiments plagued by protodeboronation.
Caption: Decision tree for selecting reaction conditions to minimize protodeboronation.
Technical Support Center: Improving Regioselectivity in the Halogenation of Substituted Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving regioselectivity during the halogenation of substituted pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is direct electrophilic halogenation of my substituted pyridine giving poor regioselectivity and low yields?
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is often challenging. The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less reactive than benzene and requiring harsh reaction conditions like strong acids and high temperatures.[1][2] Under these conditions, electrophilic attack typically favors the C3 position to avoid placing a destabilizing positive charge on the nitrogen atom, which would occur with attack at C2 or C4.[1] However, this preference is often not absolute, leading to mixtures of regioisomers and consequently, low yields of the desired product.[1][3]
Troubleshooting Steps:
-
Evaluate Substituent Effects: The electronic properties of the substituents on your pyridine ring play a crucial role.
-
Electron-Donating Groups (EDGs) (-NH₂, -OH, -OR): These groups activate the ring and are ortho, para-directing. The final regioselectivity will be a balance between the C3-directing effect of the ring nitrogen and the directing effect of the substituent.
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN, -COR): These groups further deactivate the ring and are meta-directing, which generally reinforces the inherent preference for halogenation at C3 and C5.
-
-
Use Milder Halogenating Agents: Instead of elemental halogens (Br₂, Cl₂), consider using N-halosuccinimides (NBS, NCS, NIS). These reagents are less reactive and can sometimes offer improved control and regioselectivity.[1]
-
Consider Alternative Strategies: If direct halogenation proves unselective, it is often more effective to employ one of the position-specific strategies outlined below.
Q2: How can I achieve selective halogenation at the C2-position?
For selective halogenation at the C2 position, the most reliable and widely used strategy involves the use of pyridine N-oxides .[1][2]
Mechanism: The N-oxide group is electron-donating, which activates the C2 and C4 positions for electrophilic attack. By using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), highly regioselective halogenation at the C2 position can be achieved under mild conditions.[1]
Q3: What is the best approach for halogenation at the C4-position?
Achieving C4-halogenation can be challenging, but two modern and effective strategies are available:
-
Pyridine N-Oxides: Similar to C2-halogenation, the N-oxide strategy can be adapted for C4-halogenation. Careful selection of the halogenating agent and reaction conditions can favor substitution at the C4 position.[1][2]
-
Phosphine Reagents: A two-step approach using designed heterocyclic phosphine reagents has been developed for 4-selective halogenation.[2] This method involves the installation of a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile.[2] This strategy is effective for a broad range of unactivated pyridines and can be used for late-stage halogenation of complex molecules.[2]
Q4: I need to install a halogen at the C3-position with high selectivity. Are there alternatives to harsh direct halogenation methods?
Yes, a powerful method for C3-halogenation under mild conditions involves the use of Zincke imine intermediates .[1][3][4] This one-pot, three-step sequence offers excellent regioselectivity.[1][3][4]
Reaction Sequence:
-
Ring-Opening: The pyridine is activated and then opened with an amine (e.g., dibenzylamine) to form an acyclic Zincke imine.[1][3][4]
-
Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation.[1][3][4]
-
Ring-Closing: The halogenated intermediate is then cyclized to reform the pyridine ring, now bearing a halogen at the C3-position.[1][3][4]
This method is compatible with a wide range of functional groups and has been successfully applied to the late-stage functionalization of drug-like molecules.[3]
Data Presentation
Table 1: Regioselectivity of C3-Iodination via Zincke Imine Intermediate
| Substrate (Pyridine Derivative) | Yield of 3-iodopyridine (%) |
| 4-Phenylpyridine | 65 |
| 4-(tert-Butyl)pyridine | 66 |
| 4-(Trifluoromethyl)pyridine | 36 |
| 2-Phenylpyridine | 83 |
| 2-Chloropyridine | 69 |
| 2-Fluoropyridine | 57 |
Data sourced from a study on the halogenation of pyridines through Zincke imine intermediates.[4]
Table 2: 4-Selective Halogenation using Phosphine Reagents
| Substrate (Pyridine Derivative) | Halogenating Agent | Acid Additive | Yield of 4-halopyridine (%) |
| Pyridine | LiBr | TfOH | Good Yield |
| Pyridine | LiI | TfOH | Good Yield |
| 2-Aryl-SF₅-pyridine | LiBr | TfOH | Moderate to Good |
| 2-Aryl-SF₅-pyridine | LiI | TfOH | Moderate to Good |
Data adapted from a study on selective halogenation using designed phosphine reagents.[2]
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for 3-Iodination via Zincke Imine Intermediate
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for selecting a pyridine halogenation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Removal of Palladium Catalyst Residues
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address the challenges associated with removing palladium catalyst residues from reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1][2]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[1][3]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration. A common precipitating agent is 2,4,6-Trimercapto-s-triazine (TMT).[4][5][6]
Q2: How do I choose the most suitable palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of the final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid) and its oxidation state (Pd(0) or Pd(II)).[1]
-
Solvent system: The solvent used in your reaction can affect the performance of scavengers and the solubility of palladium species.[4]
-
Required purity level: The stringency of palladium limits for your final product will influence the choice of method. For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have strict guidelines.[7]
Below is a decision-making workflow to guide your selection process.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) in its Q3D guideline on elemental impurities establish permitted daily exposure (PDE) limits for metals. For palladium, the oral PDE is 100 µ g/day , which translates to a concentration limit in the API that depends on the maximum daily dose of the drug product. For a drug with a maximum daily dose of 10 grams, the palladium concentration limit would be 10 ppm.[1][8][9][10]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, its non-specific nature can lead to the adsorption of the desired product, potentially causing significant yield loss.[1] The efficiency of palladium removal by activated carbon can be influenced by factors such as pH, particle size, and adsorbent dose.[11]
Troubleshooting Guides
Problem 1: Low efficiency of palladium removal with scavengers.
-
Possible Cause: Incorrect scavenger selection for the palladium species in your reaction. The oxidation state of palladium (Pd(0) vs. Pd(II)) can significantly affect scavenger performance.[12]
-
Possible Cause: Insufficient scavenger loading or contact time.
-
Possible Cause: The solvent system is hindering the scavenger's performance.
-
Solution: Ensure the scavenger is compatible with your reaction solvent. Some scavengers are optimized for aqueous media, while others work better in organic solvents.[4]
-
Problem 2: Significant loss of product during palladium removal.
-
Possible Cause: Non-specific adsorption of your product onto the purification medium, which is a common issue with activated carbon.[1]
-
Solution:
-
Reduce the amount of adsorbent to the minimum effective quantity.[1]
-
After filtration, wash the adsorbent with a fresh portion of the solvent to recover any bound product.[4]
-
Switch to a more selective scavenger, such as a functionalized silica or polymer-based scavenger, which often exhibit lower product binding.[7]
-
Consider an alternative purification method like crystallization or solvent extraction.[1]
-
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1][2]
-
Solution:
-
Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[1]
-
Employ a broad-spectrum scavenger, such as one based on DMT, which can be effective against a wider range of palladium species.[1]
-
Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removable form.[1][2]
-
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data on the performance of various palladium removal methods. Please note that efficiency can be highly dependent on the specific reaction conditions, substrate, and solvent.
Table 1: Performance of Palladium Scavengers
| Scavenger Type | Reaction Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT | Suzuki Coupling | 330 | 10-30 | ~91-97% | [8] |
| Si-TMT | Hydrogenation | > Target | < 1 | >99% | [1] |
| Thiol-functionalized silica | Pharmaceutical Intermediate | 300 | < 1 | >99.6% | [1] |
| SPM32 | Pharmaceutical Intermediate | 1500 | < 20 | >98.7% | [4] |
| SEM26 | Pharmaceutical Intermediate | 1500 | < 20 | >98.7% | [4] |
| Polystyrene-bound TMT | Suzuki Coupling | 852 | < 9 (100% removal) | >99% | [13] |
| N-acetyl cysteine | Pharmaceutical Synthesis | 8,600 | 975 | 88.7% | [10] |
Table 2: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Conditions | Reference |
| Darco KB-B | 300 | < 1 | >99.6% | 0.2 wt, 45 °C, 18 h | [1] |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | < 273 | >97% | 0.7 wt C, 0.35 wt additive | [1][8] |
| Commercial Activated Carbon | Not Specified | Not Specified | >98% | pH=2, 0.21 mm particle size, 10 g/L | [11] |
| Cherry Seed Derived | 15.6 mg/g capacity | - | - | 50 °C | [14] |
Table 3: Performance of Other Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes | Reference |
| Precipitation with TMT | 600-650 | 20-60 | ~90-97% | Followed by crystallization to <1 ppm | [5][6] |
| Solvent Extraction (Thioamide derivative) | Not Specified | Not Specified | >99% | High separation factor over other metals | [15] |
| Solvent Extraction (Cyphos IL 101) | Not Specified | Not Specified | 100% | For Pd(II) | [16] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of approximately 20-100 mg/mL.
-
Scavenger Addition: Add the silica-based scavenger. For initial screening, a molar equivalent of 4-8 times the molar amount of the residual palladium is recommended. If the palladium concentration is unknown, a starting point of 2-4 wt% of the scavenger relative to the crude product mass can be used.
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Note that fine carbon particles can be challenging to filter completely.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.[2]
Protocol 3: Palladium Precipitation Using 2,4,6-Trimercapto-s-triazine (TMT)
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
TMT Addition: Add a solution of TMT (or its trisodium salt) in an appropriate solvent to the reaction mixture. The optimal molar equivalents of TMT will need to be determined experimentally but can range from stoichiometric to a slight excess relative to the palladium content.
-
Precipitation: Stir the mixture at room temperature or a slightly elevated temperature to facilitate the precipitation of the palladium-TMT complex. The precipitation time can vary from a few hours to overnight.
-
Filtration: Filter the reaction mixture to remove the insoluble palladium-TMT complex. A filter aid such as Celite may be beneficial.
-
Washing: Wash the filter cake with fresh solvent.
-
Work-up: The filtrate containing the purified product can then be subjected to standard work-up procedures (e.g., washing, drying, and concentration).
-
Analysis: Determine the residual palladium concentration in the final product by ICP-MS.
Protocol 4: Palladium Removal by Solvent Extraction
-
Aqueous Phase Preparation: Prepare an aqueous solution with a pH and composition suitable for chelating the palladium. The optimal pH will depend on the chelating agent used. For some systems, an acidic aqueous phase (e.g., HCl solution) is effective.[15][17]
-
Organic Phase Preparation: Dissolve a suitable chelating agent (e.g., a thioamide derivative, salicylaldoxime) in an immiscible organic solvent (e.g., toluene, chloroform).[15]
-
Extraction: a. Combine the organic solution of the crude product with the prepared aqueous phase in a separatory funnel. b. Shake the funnel vigorously for a sufficient time (e.g., 5-30 minutes) to allow for the partitioning of the palladium-chelate complex into the aqueous phase. c. Allow the layers to separate. d. Drain the aqueous layer containing the palladium. e. Repeat the extraction with fresh aqueous phase if necessary to achieve the desired level of palladium removal.
-
Organic Phase Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
Analysis: Analyze the palladium content in the purified product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. phosphonics.com [phosphonics.com]
- 5. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. mdpi.com [mdpi.com]
- 15. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. mdpi.com [mdpi.com]
Scaling up 2-Bromo-6-methyl-3-nitropyridine synthesis: challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Bromo-6-methyl-3-nitropyridine. The information is structured to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic strategies for this compound are:
-
Nitration of 2-Bromo-6-methylpyridine: This involves introducing a nitro group onto the pyridine ring of the 2-Bromo-6-methylpyridine starting material.
-
Bromination of 2-methyl-3-nitropyridine: This route starts with 2-methyl-3-nitropyridine and introduces a bromine atom at the 2-position.
The choice of route can depend on the availability and cost of starting materials, as well as the desired control over regioselectivity.[1]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Control: Both nitration and bromination are highly exothermic reactions that require careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Regioselectivity: Achieving the desired substitution pattern without the formation of other isomers is a primary concern. For instance, during the nitration of 2-Bromo-6-methylpyridine, nitration could potentially occur at other positions on the pyridine ring.
-
Byproduct Formation: Over-nitration or di-bromination can lead to impurities that are difficult to separate from the desired product.
-
Purification: The crude product often requires significant purification to remove unreacted starting materials, isomers, and other byproducts.[2][3] Common purification techniques include recrystallization and column chromatography.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area. For long-term stability, it is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[3]
Q4: What is the solubility profile of this compound?
Troubleshooting Guides
Route 1: Nitration of 2-Bromo-6-methylpyridine
This section provides troubleshooting for potential issues encountered during the nitration of 2-Bromo-6-methylpyridine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Carefully control the temperature, typically between 0-5°C, to manage the exothermic reaction and prevent degradation. - Slow, dropwise addition of the nitrating agent can minimize side reactions. |
| Formation of Multiple Isomers | - Incorrect reaction conditions leading to poor regioselectivity. | - The use of a mixed acid system (concentrated nitric acid and sulfuric acid) can help direct the nitration to the desired position.[1] - Maintain a low reaction temperature to enhance selectivity. |
| Product Degradation (Dark-colored reaction mixture) | - Reaction temperature is too high. - "Runaway" reaction. | - Ensure efficient cooling and stirring throughout the addition of the nitrating agent. - Add the nitrating agent portion-wise or via a syringe pump for better control. |
| Difficult Purification | - Presence of closely related isomers and unreacted starting material. | - Utilize flash column chromatography with a suitable eluent system (e.g., hexane and ethyl acetate) to separate the desired product.[2] - Recrystallization from an appropriate solvent can also be effective for solid products.[2][3] |
Route 2: Bromination of 2-methyl-3-nitropyridine
This section provides troubleshooting for potential issues encountered during the bromination of 2-methyl-3-nitropyridine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Ineffective catalyst. - Loss of product during workup. | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Use a suitable catalyst, such as iron powder or iron(III) bromide, to facilitate the bromination.[1] - Perform careful extraction and washing steps to minimize product loss.[2] |
| Formation of Di-brominated Byproducts | - Excess brominating agent. - Prolonged reaction time. | - Use a stoichiometric amount of the brominating agent. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Handling of Bromine | - Bromine is highly corrosive and toxic. | - All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Consider using a safer brominating agent if possible. |
| Aqueous Workup Issues | - Emulsion formation during extraction. | - Addition of brine (saturated NaCl solution) can help to break up emulsions.[2] - Ensure thorough separation of the organic and aqueous layers. |
Experimental Protocols
General Protocol for Nitration of a Pyridine Derivative
This protocol is a general guideline and may require optimization for the specific substrate, 2-Bromo-6-methylpyridine.
Materials:
-
2-Bromo-6-methylpyridine
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-Bromo-6-methylpyridine to the sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (repeat 3 times).[2]
-
Combine the organic layers and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Bromination of a Nitropyridine Derivative
This protocol is a general guideline and may require optimization for the specific substrate, 2-methyl-3-nitropyridine.
Materials:
-
2-methyl-3-nitropyridine
-
Bromine
-
Iron powder or Iron(III) bromide (catalyst)
-
Suitable solvent (e.g., dichloromethane or acetic acid)
-
Sodium Thiosulfate solution (to quench excess bromine)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve 2-methyl-3-nitropyridine in a suitable solvent in a reaction vessel.
-
Add a catalytic amount of iron powder or iron(III) bromide.[1]
-
Slowly add bromine to the reaction mixture at a controlled temperature (this may require cooling).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (repeat 3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
Effect of temperature on the rate of 2-Bromo-6-methyl-3-nitropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on reactions involving 2-Bromo-6-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of nucleophilic aromatic substitution (SNAr) reactions with this compound?
Temperature is a critical parameter in the SNAr of this compound. Generally, increasing the reaction temperature increases the reaction rate. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which are necessary to overcome the activation energy barrier of the reaction.
Q2: Is a higher temperature always better for reactions with this compound?
Not necessarily. While higher temperatures can accelerate the reaction, they can also lead to undesirable outcomes.[1] Excessive heat can cause the decomposition of the starting material, intermediates, or the desired product.[2] It can also promote the formation of side products, which can complicate the purification process and lower the overall yield of the target molecule.[1] Therefore, it is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side reactions and decomposition.
Q3: What are the typical temperature ranges for nucleophilic substitution reactions with this substrate?
For many nucleophilic substitution reactions involving activated halopyridines, temperatures can range from room temperature to 150 °C. For less reactive nucleophiles, heating is often required, with typical ranges between 80 °C and 120 °C.[3] Microwave-assisted reactions may utilize higher temperatures (e.g., 100-150 °C) for shorter durations.[3] It is highly recommended to perform small-scale test reactions at various temperatures to determine the optimal conditions for a specific transformation.[1]
Q4: How can I monitor the progress of the reaction to optimize the temperature and reaction time?
Close monitoring of the reaction is essential. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of the starting material and the formation of the product.[2] This allows you to stop the reaction at the optimal point, preventing the formation of degradation products that may occur with prolonged heating.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. | Gradually and carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or HPLC to observe any changes in the rate.[4] |
| Poor Solubility: Reactants may not be fully dissolved at lower temperatures. | Ensure that your solvent choice is appropriate for the reactants. You may need to switch to a higher-boiling point solvent that can maintain solubility at elevated temperatures. | |
| Formation of Significant Side Products | Excessively High Temperature: High temperatures can provide alternative reaction pathways, leading to unwanted byproducts.[1] | Reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity. |
| Decomposition: The starting material, product, or reagents may be thermally unstable at the reaction temperature.[2] | Lower the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider using a microwave reactor, which can often reduce the required reaction time at elevated temperatures.[3] | |
| Product Decomposition During Work-up | Residual Heat: The reaction mixture may still be hot during the initial stages of the work-up, causing decomposition. | Ensure the reaction mixture is fully cooled to room temperature or below before quenching, extraction, or other work-up procedures. |
| Inconsistent Results Between Batches | Inaccurate Temperature Control: The actual reaction temperature may differ from the setpoint of the heating apparatus. | Calibrate your heating mantle, oil bath, or hot plate. Use a calibrated thermometer placed directly in the reaction mixture (if possible) for accurate temperature monitoring. |
Data on Temperature Effects
The following table provides illustrative data on the effect of temperature on a hypothetical nucleophilic substitution reaction of this compound with a generic amine nucleophile. This data demonstrates the typical trade-off between reaction time and product yield.
| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield of Desired Product (%) | Observations |
| 60 | 24 | 45 | 40 | Very slow reaction, incomplete conversion. |
| 80 | 12 | 95 | 88 | Good conversion and yield. |
| 100 | 4 | >99 | 92 | Faster reaction rate with excellent yield. |
| 120 | 2 | >99 | 85 | Rapid reaction, but a slight increase in impurities observed. |
| 140 | 1 | >99 | 70 | Significant formation of dark, insoluble byproducts, indicating some decomposition. |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for the reaction of this compound with a nucleophile. Optimization of temperature, reaction time, and stoichiometry is essential for each specific substrate.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the nucleophile (1.2-1.5 equivalents) and the base (2.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Stir the mixture for 10-15 minutes at room temperature to ensure deprotonation of the nucleophile, if applicable.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., starting with 80 °C) under an inert atmosphere.
-
Monitor the reaction progress periodically by TLC or LC-MS.
-
Upon completion (i.e., consumption of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Temperature Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the reaction temperature.
References
Technical Support Center: Suzuki Coupling of 2-Bromo-6-methyl-3-nitropyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond standard protocols to address the nuanced challenges and troubleshooting scenarios you are likely to encounter. Our focus is on providing in-depth, field-proven insights to ensure the successful execution and workup of your reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Failure in Suzuki couplings, especially with electron-deficient and potentially coordinating substrates like 3-nitropyridines, often stems from a few critical areas.
-
Catalyst System and Ligand Choice: The electronic nature of the this compound substrate, characterized by the electron-withdrawing nitro group and the coordinating pyridine nitrogen, necessitates a carefully selected catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Expertise & Experience: The nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1] To circumvent this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.[1][2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Modern pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, can also provide a more active and stable catalytic species in solution.[1][4]
-
-
Base Selection: The choice of base is critical and can be substrate-dependent.
-
Trustworthiness: While strong bases like K₃PO₄ are often used, they can sometimes lead to side reactions. Weaker bases such as K₂CO₃ or Cs₂CO₃ can be effective and may minimize the degradation of sensitive starting materials or products.[1] The base's solubility and particle size can also impact reproducibility; grinding the base to a fine powder is recommended.[5]
-
-
Solvent and Degassing: The reaction is highly sensitive to oxygen.
-
Authoritative Grounding: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, a common side reaction.[2][6] Thoroughly degassing your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) is essential.[7] Common solvent systems include mixtures of an organic solvent like 1,4-dioxane or THF with water.[3]
-
Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. How can I mitigate this?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings and is often indicative of issues with the catalytic cycle.
-
Mechanism Insight: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6] If your Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can catalyze the homocoupling pathway.
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously purged with an inert gas.
-
Use a Pre-catalyst: Pd(II) pre-catalysts require an initial reduction to the active Pd(0) state. This reduction can sometimes be inefficient, leading to residual Pd(II). Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for efficient activation can help.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.[2][8]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Q3: The workup of my reaction is proving difficult. What is a reliable, step-by-step procedure for the workup and purification of the 2-(Aryl)-6-methyl-3-nitropyridine product?
A3: A systematic workup procedure is crucial for isolating a pure product and removing residual palladium and boron-containing byproducts.
Detailed Workup Protocol
-
Cooling and Initial Filtration:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[8]
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite®. This initial filtration is key to removing the bulk of the precipitated inorganic salts and the heterogeneous palladium catalyst.[9][10] Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[10]
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble salts and base).
-
A mild aqueous base such as 1 M sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 10% NaOH).[11] This step is crucial for removing unreacted boronic acid and its byproducts, which are acidic.
-
Brine (saturated aqueous NaCl solution) to break any emulsions and remove residual water.[8]
-
-
-
Drying and Concentration:
-
Purification:
// Annotations Filter -> InorganicSalts [label="Removes\nInorganic Salts &\nPd Catalyst", fontsize=8, shape=plaintext, fontcolor="#5F6368"]; Extract -> BoronicAcid [label="Removes\nBoronic Acid\nByproducts", fontsize=8, shape=plaintext, fontcolor="#5F6368"]; InorganicSalts [style=invis]; BoronicAcid [style=invis]; } } Caption: Standard workup and purification workflow for Suzuki coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with residual palladium. | Incomplete removal of palladium catalyst during workup. | - Ensure a thorough filtration through Celite® after the reaction.[9][12] - Consider using a scavenger resin designed to bind palladium.[9][13] - An aqueous wash with a solution like sodium thiosulfate can sometimes help remove residual palladium salts.[1] |
| Difficulty removing boronic acid/ester byproducts. | Inefficient aqueous base wash. Boronic esters can be more resistant to hydrolysis and extraction.[14] | - Ensure the aqueous base wash is performed thoroughly. Multiple extractions may be necessary. - For boronic esters, consider a workup that promotes hydrolysis (e.g., stirring with aqueous base for a period before extraction), though this may not always be practical. |
| Dehalogenation of this compound is observed. | The presence of a hydride source in the reaction mixture can lead to the reduction of the aryl halide. | - Ensure solvents are anhydrous and not a source of hydrides (e.g., some alcohols can act as hydride donors).[1] - Optimize reaction time; prolonged reaction times can sometimes favor this side reaction.[1] |
| Protodeboronation of the boronic acid. | The boronic acid is hydrolyzed to the corresponding arene, a common issue with heteroaryl boronic acids.[1] | - Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the free boronic acid.[1] - Minimize the amount of water in the reaction or consider running under anhydrous conditions if compatible with your system.[1] |
In-Depth Technical Explanations
The Role of Water in Suzuki Couplings
The presence of water in Suzuki couplings is a topic of much discussion. While often essential, its role is multifaceted. The generally accepted mechanism for the crucial transmetalation step involves a μ-bridging hydroxide group between the palladium and boron atoms, suggesting that water is necessary for the catalytic cycle to proceed efficiently.[6] Furthermore, many boronic esters are believed to first hydrolyze to the corresponding boronic acids in situ before transmetalation can occur.[6][15] However, some studies have shown that certain boronic esters can undergo transmetalation directly without prior hydrolysis.[16][17] For challenging substrates, the precise control of the water content in the solvent system (e.g., a 4:1 or 10:1 mixture of dioxane:water) can be a critical parameter to optimize.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step has specific requirements that can be influenced by the choice of reactants, catalyst, base, and solvent.
// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#34A853"]; OxAdd [label="Ar-Pd(II)-X(L₂)", fontcolor="#EA4335"]; Transmetalation [label="Ar-Pd(II)-Ar'(L₂)", fontcolor="#FBBC05"];
// Edges representing the steps Pd0 -> OxAdd [label=" Oxidative\n Addition", fontsize=9]; OxAdd -> Transmetalation [label=" Transmetalation", fontsize=9]; Transmetalation -> Pd0 [label=" Reductive\n Elimination", fontsize=9];
// Reactants and Products ArylHalide [label="Ar-X\n(this compound)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OR)₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections to the cycle ArylHalide -> OxAdd [style=dashed, color="#5F6368"]; BoronicAcid -> Transmetalation [style=dashed, color="#5F6368"]; Base -> Transmetalation [style=dashed, color="#5F6368"]; Transmetalation -> Product [style=dashed, color="#5F6368"]; } } Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
This guide provides a framework for addressing common challenges in the Suzuki coupling of this compound. Successful execution relies on a combination of a well-chosen catalytic system, rigorous control of reaction conditions, and a systematic approach to workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 2-Bromo-6-methyl-3-nitropyridine Reactions via LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 2-Bromo-6-methyl-3-nitropyridine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Question: I am seeing unexpected peaks in my LC-MS chromatogram after a nucleophilic aromatic substitution (SNAr) reaction with this compound. How can I identify them?
Answer:
Unexpected peaks in an SNAr reaction can originate from several sources. A systematic approach is crucial for identification.
Initial Steps:
-
Verify Starting Material Purity: Analyze a sample of your this compound starting material by LC-MS to check for pre-existing impurities.
-
Blank Injection: Run a blank injection (solvent only) to rule out system contamination or carryover from previous analyses.[1]
-
Mass Analysis of Unexpected Peaks:
Potential Byproducts and Their Identification:
| Potential Byproduct | Expected m/z [M+H]⁺ | Plausible Cause | Identification Notes |
| Unreacted Starting Material | 217.0/219.0 (Isotopic pattern for Br) | Incomplete reaction. | Compare retention time and mass spectrum with the starting material standard. |
| Hydrolysis Product (2-Hydroxy-6-methyl-3-nitropyridine) | 155.0 | Presence of water in the reaction mixture. | Look for a mass corresponding to the replacement of Br with OH. |
| Over-alkylation/arylation | Varies | If the nucleophile has multiple reactive sites. | The mass will be higher than the expected product by the mass of the added nucleophile. |
| Reducted Nitro Group (2-Bromo-6-methyl-3-aminopyridine) | 187.0/189.0 | Presence of a reducing agent or certain reaction conditions. | A mass shift of -30 Da (NO₂ to NH₂) from the starting material. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low yield and several byproducts. What are the likely side products and how can I confirm them?
Answer:
Low yields and the presence of byproducts are common challenges in Suzuki-Miyaura coupling reactions. Here are some of the most frequent side products and how to identify them.
Common Byproducts in Suzuki-Miyaura Coupling:
| Potential Byproduct | Expected m/z [M+H]⁺ | Plausible Cause | Identification Notes |
| Protodeborylation of Boronic Acid | Varies | Hydrolysis of the boronic acid or ester.[5] | The mass will correspond to the boronic acid partner with a hydrogen replacing the boronic acid group. |
| Dehalogenated Starting Material (6-methyl-3-nitropyridine) | 139.0 | Reductive elimination of the aryl halide.[5] | Look for a mass corresponding to the starting material with bromine replaced by hydrogen. |
| Homocoupling of Boronic Acid (Biaryl) | Varies | Side reaction catalyzed by the palladium catalyst. | The mass will be twice that of the boronic acid partner's aryl/heteroaryl group. |
| Homocoupling of Aryl Halide | 353.0 | Side reaction of the starting material. | The mass will correspond to a dimer of the this compound starting material, minus two bromine atoms. |
Logical Relationship for Byproduct Formation:
Caption: Relationship between reactants and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common adduct ions I should look for in my LC-MS data?
A1: In positive ion mode electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[2][4] You may also see dimers ([2M+H]⁺) or other clusters, especially at high concentrations.[3]
Q2: My peak shapes are broad and tailing. How does this affect byproduct identification?
A2: Poor peak shape can hinder the resolution of closely eluting peaks, making it difficult to distinguish between your main product and byproducts.[6] Tailing can be caused by column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[7] Consider optimizing your chromatographic method by adjusting the gradient, flow rate, or mobile phase composition.
Q3: I have an accurate mass for an unknown peak from a high-resolution mass spectrometer. What's the next step?
A3: An accurate mass allows you to predict the elemental composition of the ion. Use a formula calculator to generate possible molecular formulas. Then, consider the reactants, reagents, and potential side reactions to propose a likely structure. Further confirmation should be obtained through MS/MS fragmentation analysis to see if the fragmentation pattern is consistent with your proposed structure.
Q4: Can the nitro group on this compound be a source of byproducts?
A4: Yes, the nitro group can be reduced to a nitroso or amino group under certain reaction conditions, especially if reducing agents are present or generated in situ. Additionally, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, but it can also participate in side reactions.
Q5: How can I differentiate between isomeric byproducts?
A5: Isomers will have the same mass and will not be distinguishable by mass spectrometry alone. Chromatographic separation is key. If isomers co-elute, you may need to develop a more effective LC method by trying different columns, mobile phases, or gradients. In some cases, MS/MS fragmentation patterns of isomers can be different, providing a basis for differentiation.
Experimental Protocols
Protocol 1: General LC-MS Analysis of a Reaction Mixture
This protocol provides a starting point for the analysis of a reaction mixture containing this compound and its derivatives.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Dilute it with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Parameters (Illustrative Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Experimental Workflow for LC-MS Analysis:
Caption: General workflow for LC-MS analysis of reaction mixtures.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
Reactivity Face-Off: 2-Bromo-6-methyl-3-nitropyridine vs. 2-Iodo-6-methyl-3-nitropyridine in Key Cross-Coupling and Substitution Reactions
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, substituted pyridines are invaluable building blocks. The reactivity of these precursors in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions is of paramount importance for medicinal and process chemists. This guide provides a detailed comparison of the reactivity of two closely related halogenated pyridines, 2-bromo-6-methyl-3-nitropyridine and 2-iodo-6-methyl-3-nitropyridine, in four critical classes of reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
While direct, side-by-side quantitative comparisons of these two specific substrates under identical conditions are not extensively documented in the reviewed literature, a robust understanding of their relative reactivity can be extrapolated from established principles of organic chemistry and experimental data available for analogous compounds.
Executive Summary: The Halogen Matters
The fundamental difference in reactivity between this compound and 2-iodo-6-methyl-3-nitropyridine stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This difference is the primary determinant of their performance in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. Consequently, the iodo-substituted pyridine is generally the more reactive substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is more nuanced and depends on the rate-determining step. If the cleavage of the carbon-halogen bond is rate-limiting, the iodo- a more reactive substrate. However, if the initial attack of the nucleophile is the slow step, the greater electronegativity of bromine can render the attached carbon more electrophilic, potentially leading to comparable or even enhanced reactivity for the bromo- derivative under certain conditions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis. For the coupling of 2-halo-6-methyl-3-nitropyridines, the iodo- derivative is expected to exhibit superior reactivity.
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling.
Expected Reactivity and Performance:
| Feature | This compound | 2-Iodo-6-methyl-3-nitropyridine |
| Relative Reactivity | Good | Excellent |
| Typical Conditions | Higher temperatures (e.g., 80-110 °C), potentially higher catalyst loading. | Milder temperatures (e.g., room temperature to 80 °C), lower catalyst loading often sufficient. |
| Expected Yield | Good to excellent, but may require more optimization. | Generally higher yields under milder conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
The following protocol for the Suzuki-Miyaura coupling of 2-bromo-6-methylisonicotinic acid provides a relevant starting point for the optimization of reactions with this compound.[2]
-
Materials: 2-bromo-6-methylisonicotinic acid (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
Combine the 2-bromo-6-methylisonicotinic acid, arylboronic acid, and base in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Add the Pd(PPh₃)₄ catalyst under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography.
-
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the C-I bond's lability makes 2-iodo-6-methyl-3-nitropyridine the more reactive partner.
General Reaction Scheme:
Figure 3: General scheme of the Sonogashira coupling.
Expected Reactivity and Performance:
| Feature | This compound | 2-Iodo-6-methyl-3-nitropyridine |
| Relative Reactivity | Good | Excellent |
| Typical Conditions | Often requires elevated temperatures. | Can often proceed at room temperature. |
| Expected Yield | Good to excellent. | Generally higher yields in shorter reaction times. |
Experimental Protocol: Sonogashira Coupling of a 3-Bromo-2-aminopyridine
This protocol for a related bromopyridine illustrates a common set of conditions.[3]
-
Materials: 3-Bromo-2-aminopyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N (as base and solvent), DMF (co-solvent).
-
Procedure:
-
To a reaction flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 30 minutes.
-
Add the 3-bromo-2-aminopyridine and the terminal alkyne.
-
Heat the reaction to 100 °C for 3 hours, monitoring by TLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity trend generally follows that of other palladium-catalyzed cross-coupling reactions, with aryl iodides being more reactive than aryl bromides.[4]
General Reaction Scheme:
Figure 4: General scheme of the Buchwald-Hartwig amination.
Expected Reactivity and Performance:
| Feature | This compound | 2-Iodo-6-methyl-3-nitropyridine |
| Relative Reactivity | Good | Excellent |
| Typical Conditions | Elevated temperatures (e.g., 80-110 °C) are common. | Milder conditions may be sufficient. |
| Expected Yield | Good to excellent yields are achievable with appropriate ligand and base selection. | High yields are generally expected. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine
The following protocol for the amination of 2-bromo-6-methylpyridine can be adapted for this compound.[5]
-
Materials: 2-Bromo-6-methylpyridine (2.0 equiv), Diamine (e.g., trans-1,2-diaminocyclohexane, 1.0 equiv), [Pd₂(dba)₃] (0.02 equiv), (±)-BINAP (0.04 equiv), NaOtBu (2.8 equiv), Toluene.
-
Procedure:
-
In a Schlenk vessel under an inert atmosphere, combine the diamine, 2-bromo-6-methylpyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOtBu.
-
Add toluene and heat the mixture to 80 °C for 4 hours with stirring.
-
Cool to room temperature and add diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization.
-
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The presence of the electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring activate both 2-bromo- and 2-iodo-6-methyl-3-nitropyridine towards nucleophilic attack.
The relative reactivity of the bromo and iodo derivatives in SNAr is not as straightforward as in palladium-catalyzed reactions and is highly dependent on the specific reaction conditions and the nature of the nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex.[6]
General Reaction Scheme:
Figure 5: General scheme of nucleophilic aromatic substitution.
Expected Reactivity and Performance:
The relative reactivity depends on the rate-determining step:
-
If nucleophilic attack is rate-determining: The more electronegative bromine atom can make the C-2 position more electrophilic, potentially leading to a faster reaction for the bromo- derivative.
-
If leaving group expulsion is rate-determining: The weaker C-I bond would favor the iodo- derivative as a better leaving group, resulting in a faster overall reaction.
For many SNAr reactions on activated halo-heterocycles, the attack of the nucleophile is the rate-limiting step. However, kinetic studies on related systems have shown varied results. For instance, in the reaction of 2-halopyridinium ions with piperidine, the reactivity order was found to be F ~ Cl ~ Br ~ I, suggesting a more complex mechanism where the leaving group has a smaller effect on the overall rate.[7][8]
| Feature | This compound | 2-Iodo-6-methyl-3-nitropyridine |
| Relative Reactivity | High | High |
| Typical Conditions | Varies with the nucleophile; can range from room temperature to elevated temperatures. | Varies with the nucleophile; can range from room temperature to elevated temperatures. |
| Expected Yield | Generally good to excellent. | Generally good to excellent. |
Experimental Protocol: Nucleophilic Aromatic Substitution on a 2-Methyl-3-nitropyridine Derivative
The following example of a nucleophilic substitution of a nitro group can provide insights into the reactivity of the pyridine core. In this case, the nitro group itself acts as a leaving group.[9]
-
Materials: 2-Methyl-3,5-dinitropyridine, Thiol (e.g., BnSH), K₂CO₃, DMF.
-
Procedure:
-
Combine 2-methyl-3,5-dinitropyridine, the thiol, and K₂CO₃ in DMF.
-
Heat the reaction mixture.
-
Monitor the reaction for the selective substitution of the 3-nitro group.
-
Conclusion
The choice between this compound and 2-iodo-6-methyl-3-nitropyridine as a synthetic precursor is contingent on the specific chemical transformation being performed.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) , 2-iodo-6-methyl-3-nitropyridine is the demonstrably superior substrate due to the weaker C-I bond, which facilitates faster oxidative addition. This generally translates to milder reaction conditions, lower catalyst loadings, and higher yields.
-
For nucleophilic aromatic substitution (SNAr) reactions , the choice is less clear-cut. Both substrates are highly activated by the nitro group. The relative reactivity will depend on the specific nucleophile and reaction conditions. In many cases, the reactivity may be comparable, and the choice may be guided by factors such as cost and availability of the starting materials.
Researchers and drug development professionals should consider these factors when designing synthetic routes to novel pyridine-containing molecules. While the iodo- derivative offers a clear advantage in cross-coupling chemistry, the bromo- analog remains a viable and often more economical option, particularly for SNAr reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of bioactive compounds and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold. The choice of the palladium catalyst system, which comprises a palladium precursor and a ligand, is paramount to the success of these transformations, dictating reaction yields, substrate scope, and functional group tolerance. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of pyridines, supported by experimental data.
Data Presentation: Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the pyridine substrate (e.g., chloro-, bromo-, or iodopyridine), the coupling partners, and the reaction conditions. The following tables summarize the performance of different palladium catalyst systems in key pyridine coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids
| Catalyst System (Pd Source / Ligand) | Pyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 |
| Pd(OAc)₂ / SPhos | 2-Chloropyridine | Pyridine-3-boronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | 2 |
| Pd(dppf)Cl₂ | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 16 | 92 | Not Specified |
Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Catalyst System (Pd Source / Ligand) | Pyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(CF₃COO)₂ / PPh₃ | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | 2.5 |
| PdCl₂(PPh₃)₂ | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 92 | 2.5 |
| Pd(OAc)₂ / PPh₃ | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 85 | 2.5 |
| Pd₂(dba)₃ / PPh₃ | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 82 | 2.5 |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodopyridine | Phenylacetylene | Not Specified | [TBP][4EtOV] | Not Specified | Not Specified | 75 | 0.025 |
Table 3: Buchwald-Hartwig Amination of Halopyridines
| Catalyst System (Pd Source / Ligand) | Pyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / dppp | 2-Bromo-4-methylpyridine | Pyrrolidine | NaOtBu | Toluene | 80 | Not Specified | 93 | 1-5 |
| Pd(OAc)₂ / dppp | 2-Bromo-4-methylpyridine | n-Propylamine | NaOtBu | Toluene | 80 | Not Specified | 70 | 1-5 |
| Pd₂(dba)₃ / BINAP | 2-Bromo-4-methylpyridine | trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 | 1-5 |
| Pd(OAc)₂ / X-Phos | 2-Bromo-4-methylpyridine | Aniline | KOtBu | Toluene | 100 | 0.17 (MW) | >95 | 1-5 |
| Pd(OAc)₂ / Xantphos | 5-Bromo-2-chloropyridine | Aminothiophene | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 | Not Specified |
Mandatory Visualization
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed coupling reactions of pyridines.
1. Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
This protocol is adapted for the synthesis of 2,3'-bipyridine, a common structural motif in medicinal chemistry.[1]
-
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2,3'-bipyridine.
-
2. Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne
This protocol describes a general method for the synthesis of 2-amino-3-alkynylpyridines.[2][3]
-
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 1 mL)
-
N,N-Dimethylformamide (DMF, 2 mL)
-
-
Procedure:
-
To a Schlenk tube, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the tube with nitrogen gas.
-
Add DMF, 2-amino-3-bromopyridine, the terminal alkyne, and Et₃N.
-
Seal the tube and heat the reaction mixture to 100 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
-
3. Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with a Primary or Secondary Amine
This general procedure can be adapted for the coupling of various amines with bromopyridines.
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., dppp, BINAP, X-Phos; 1.5-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4-2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-bromo-4-methylpyridine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylpyridin-2-amine.
-
References
- 1. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Beyond 2-Bromo-6-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the selection of optimal starting materials is a critical juncture in the synthesis of novel kinase inhibitors. While 2-Bromo-6-methyl-3-nitropyridine has been a staple building block, a range of alternative reagents offers distinct advantages in terms of reactivity, cost, and the ability to fine-tune synthetic strategies. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in kinase inhibitor development.
The 3-nitropyridine scaffold is a common feature in many kinase inhibitors, with the nitro group often serving as a key interaction point or a precursor to an amino group for further functionalization. The halogen at the 2-position is the primary handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, or through nucleophilic aromatic substitution (SNAr). The choice of this halogen—be it bromine, chlorine, or fluorine—can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy.
Performance Comparison of Halogenated Pyridine Reagents
The reactivity of 2-halo-6-methyl-3-nitropyridines is paramount in their utility for synthesizing kinase inhibitor libraries. The choice of halogen influences the reagent's susceptibility to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step often involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The generally accepted trend for halide reactivity in this step is I > Br > Cl > F.[1] This implies that this compound will generally exhibit higher reactivity than its chloro- and fluoro-analogs, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the electron-deficient nature of the pyridine ring, further activated by the nitro group, enhances the reactivity of all the corresponding halides.[1]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the trend in leaving group ability is often the reverse of that in cross-coupling, with fluoride being an excellent leaving group due to the high electronegativity of the fluorine atom, which stabilizes the intermediate Meisenheimer complex. However, studies on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions have shown a leaving group order of F ~ Cl ~ Br ~ I, deviating from the typical SNAr reactivity trend.[2] This suggests that for certain nucleophiles and reaction conditions, the bromo- and chloro-analogs may exhibit comparable reactivity to the fluoro-analog in SNAr.
The following table summarizes the expected performance of this compound and its primary alternatives in key synthetic transformations.
| Reagent | Key Synthetic Reactions | Expected Reactivity | Advantages | Disadvantages |
| This compound | Suzuki-Miyaura, Buchwald-Hartwig, SNAr | High in cross-coupling, moderate in SNAr | Well-established reactivity, good balance for various transformations. | Higher cost compared to chloro-analog, potential for side reactions due to high reactivity. |
| 2-Chloro-6-methyl-3-nitropyridine | Suzuki-Miyaura, Buchwald-Hartwig, SNAr | Moderate in cross-coupling, moderate to high in SNAr | Lower cost, often provides a good balance of reactivity and stability. | May require more forcing conditions (higher temperatures, catalyst loadings) for cross-coupling. |
| 2-Fluoro-6-methyl-3-nitropyridine | SNAr, Suzuki-Miyaura | High in SNAr, low in cross-coupling | Excellent for SNAr reactions, allowing for milder conditions. | Poor reactivity in palladium-catalyzed cross-coupling reactions. |
| Other Substituted Halopyridines (e.g., 2,6-dihalopyridines) | Sequential cross-coupling or SNAr | Varies based on substitution pattern | Allows for di-functionalization of the pyridine ring. | More complex reaction control may be required for selective mono-functionalization. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are crucial for replicating and adapting these procedures in a research setting.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid, a common step in the synthesis of kinase inhibitors.[3]
Materials:
-
2-Halo-6-methyl-3-nitropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 2-halo-6-methyl-3-nitropyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halopyridine with a primary or secondary amine.[3]
Materials:
-
2-Halo-6-methyl-3-nitropyridine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 2-halo-6-methyl-3-nitropyridine and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr of a 2-halopyridine with an amine nucleophile.[3]
Materials:
-
2-Halo-6-methyl-3-nitropyridine (1.0 eq)
-
Amine (e.g., morpholine) (1.5 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-halo-6-methyl-3-nitropyridine and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.
Visualizing Synthetic Pathways and Biological Targets
Diagrams illustrating synthetic workflows and the targeted biological pathways are essential tools for understanding the broader context of kinase inhibitor synthesis.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
The choice of a 2-halo-6-methyl-3-nitropyridine derivative as a starting material in kinase inhibitor synthesis is a strategic decision that influences the entire synthetic route. While this compound offers a good balance of reactivity for various coupling reactions, its chloro- and fluoro-analogs provide cost-effective and highly reactive alternatives for specific transformations, particularly nucleophilic aromatic substitution. By understanding the relative reactivity and leveraging the appropriate synthetic methodologies, researchers can efficiently construct diverse libraries of potent and selective kinase inhibitors. The provided protocols and diagrams serve as a foundational resource for navigating these synthetic choices and advancing the development of next-generation targeted therapies.
References
Reactivity Face-Off: 2-Bromopyridine vs. 2-Chloropyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, 2-halopyridines are indispensable building blocks. The choice between a 2-bromo or a 2-chloro substituent on the pyridine ring can significantly influence the efficiency, cost, and overall strategy of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of 2-bromopyridines and 2-chloropyridines in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Decisive Step: Oxidative Addition
The generally accepted principle in palladium-catalyzed cross-coupling reactions is that the reactivity of the carbon-halogen bond is paramount. The catalytic cycle for these transformations typically begins with the oxidative addition of the halo-heteroarene to a low-valent palladium complex. This step, often rate-determining, involves the cleavage of the C-X (X = Cl, Br) bond.
The fundamental difference in reactivity between 2-bromopyridines and 2-chloropyridines stems from the inherent properties of their respective carbon-halogen bonds. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy means that 2-bromopyridines are generally more reactive than their 2-chloro counterparts in reactions where the C-X bond cleavage is the rate-limiting step.[1] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 2-bromopyridines.
dot graph "Cross_Coupling_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)-X\n(L)2", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_R [label="R-Pd(II)-R'\n(L)2", fillcolor="#F1F3F4", fontcolor="#202124"]; RedEl [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'\nProduct", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + R-X\n(2-Halopyridine)", color="#EA4335"]; OxAdd -> PdII [color="#EA4335"]; PdII -> Trans [label=" + R'-M\n(e.g., Boronic Acid)", color="#4285F4"]; Trans -> PdII_R_R [color="#4285F4"]; PdII_R_R -> RedEl [color="#FBBC05"]; RedEl -> Product [color="#FBBC05"]; RedEl -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#5F6368"];
// Graph attributes graph [bgcolor="#FFFFFF"]; } . Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for the formation of C-C bonds. When comparing 2-bromo- and 2-chloropyridines in this reaction, the expected trend of higher reactivity for the bromide is generally observed. However, with the development of highly active catalyst systems, 2-chloropyridines have become viable, albeit often more challenging, substrates.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Ligand I, K₂CO₃ | DMF/H₂O, 120°C, 10 min (MW) | 70 | [2] |
| 2 | 2-Chloropyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Ligand I, K₂CO₃ | DMF/H₂O, 120°C, 10 min (MW) | Lower than bromide | [2] |
| 3 | 2-Chloropyridine | Pyridine-3-boronic acid | 2 mol% Pd(OAc)₂, 4 mol% SPhos, Cs₂CO₃ | Dioxane/H₂O, 100°C, 18 h | Not specified | [3] |
Note: Direct comparison of yields across different studies can be misleading due to variations in reaction conditions, catalyst systems, and analytical methods.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine, which typically requires more robust catalytic systems compared to 2-bromopyridines.[3]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloropyridine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane) and degassed water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (often 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive substrates than 2-chloropyridines. The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step, necessitating the use of specialized, bulky, and electron-rich phosphine ligands to achieve good yields with 2-chloropyridines.[4]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Halopyridine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂, dppp, NaOtBu | Toluene, 80°C | 55-98 | [5] |
| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃, XantPhos, NaOtBu | Toluene | Not specified | [6] |
| 3 | 2-Chloropyridine | Aniline | 5 mol% Pd₂(dba)₃, 10 mol% XPhos, KOtBu | Toluene, 90°C | 87 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
The following protocol is a general procedure for the amination of a 2-bromopyridine.[5][7]
-
Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine 2-bromopyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., dppp or XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or KOtBu, 1.4 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to a temperature typically ranging from 80°C to 110°C for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase over an anhydrous salt, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. The reactivity trend of haloarenes in this reaction is generally I > Br > OTf > Cl.[8] Consequently, 2-bromopyridines are significantly more reactive than 2-chloropyridines, often allowing for milder reaction conditions and broader substrate scope. While the coupling of 2-chloropyridines is possible, it typically requires higher temperatures and more active catalyst systems.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Halopyridine | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Terminal alkynes | 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃N | DMF, 100°C, 3 h | 72-96 | [9] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI, Et₃N | THF, rt, 16 h | Not specified | [10] |
| 3 | 2-Chloropyridine | Terminal Alkyne | Generally requires more forcing conditions than 2-bromopyridine. | Higher temperatures may be needed. | Lower than bromide | [8] |
Experimental Protocol: Sonogashira Coupling of a 2-Bromopyridine Derivative
This protocol is representative for the Sonogashira coupling of a substituted 2-bromopyridine.[9][10]
-
Reaction Setup: To a degassed solution of the 2-bromopyridine derivative (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂ with PPh₃, 2.5-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat as necessary (e.g., 100°C) for the required duration (typically 3-16 hours), monitoring by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Halopyridine, Coupling Partner,\nCatalyst, Ligand, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(Monitor Progress)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Quench, Extract, Wash, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; } . Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The choice between 2-bromopyridine and 2-chloropyridine as a starting material in cross-coupling reactions is a critical decision that balances reactivity and cost. For researchers prioritizing milder reaction conditions, shorter reaction times, and potentially higher yields with less catalyst optimization, 2-bromopyridines are often the superior choice. Their inherent reactivity, stemming from the weaker C-Br bond, facilitates the crucial oxidative addition step in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
However, the lower cost of 2-chloropyridines makes them an attractive alternative, especially for large-scale syntheses. The successful implementation of 2-chloropyridines in these transformations is achievable but often necessitates the use of more sophisticated and highly active catalyst systems, higher catalyst loadings, and more forcing reaction conditions. The continuous development of novel ligands and catalytic protocols is progressively narrowing the reactivity gap, making 2-chloropyridines increasingly viable substrates in modern synthetic chemistry. Ultimately, the optimal choice will depend on the specific synthetic target, economic considerations, and the available catalytic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Bromo-6-methyl-3-nitropyridine
Introduction: The Crucial Role of Structural Integrity in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents, with applications ranging from anticancer to anti-inflammatory drugs.[1][2] The starting material, 2-Bromo-6-methyl-3-nitropyridine, is a particularly versatile building block. Its strategically placed functional groups—a labile bromine atom, an electron-withdrawing nitro group, and a methyl group—offer multiple avenues for synthetic modification, enabling the creation of diverse and complex molecular architectures.[3][4][5]
However, the synthesis of novelty is only the first step. The true value of a newly synthesized compound in a drug development pipeline is contingent upon the unambiguous and rigorous validation of its chemical structure. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug candidates. Therefore, a robust, multi-faceted analytical approach is not just a matter of due diligence; it is a fundamental requirement for scientific integrity and the successful translation of chemical innovation into clinical reality.
This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of novel compounds derived from this compound. From the perspective of a seasoned application scientist, we will delve into the causality behind experimental choices, offering a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Our focus is to empower researchers, scientists, and drug development professionals with the expertise to navigate the critical path of structural validation with confidence and precision.
The Synthetic Starting Point: A Representative Novel Compound
To provide a practical context for our comparison, let us consider the synthesis of a hypothetical novel compound, (6-methyl-3-nitro-[2,4'-bipyridin]-5-yl)methanol (termed Compound X ), via a Suzuki coupling reaction. This common carbon-carbon bond-forming reaction exemplifies the utility of our starting material.
-
Reaction Scheme: this compound is reacted with (4-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst and a base. The bromine atom at the 2-position is selectively replaced by the (4-(hydroxymethyl)phenyl) group.
The validation of the resulting structure, Compound X, will serve as our case study for the analytical techniques discussed below.
A Comparative Guide to Core Analytical Techniques
The definitive structural determination of a novel organic molecule is rarely achieved with a single technique. Instead, it relies on the synergistic application of several methods, each providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural validation for organic compounds, providing detailed information about the carbon-hydrogen framework, atomic connectivity, and the spatial relationships of atoms.[1][6][7][8][9] It is a non-destructive technique that offers definitive evidence of the covalent structure and stereochemistry of a molecule in solution.[10]
We begin with NMR because it provides the most comprehensive initial overview of the molecular structure. While Mass Spectrometry gives us the molecular formula, NMR tells us how the atoms are connected. For a novel pyridine derivative, ¹H NMR quickly confirms the presence of aromatic protons and the methyl group, while ¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). Two-dimensional (2D) NMR experiments like COSY and HSQC/HMBC are then used to piece together the connectivity, essentially building a blueprint of the molecule.[11][12]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. For molecules of this size, a 30° pulse with a 4-second acquisition time is often a good starting point to balance signal intensity and experimental time.[13][15][16]
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve ambiguities in proton-proton and proton-carbon correlations.[11][12]
| Technique | Expected Chemical Shift (δ, ppm) | Inferred Structural Fragment |
| ¹H NMR | ~ 8.5 (s, 1H) | Pyridine ring proton |
| ~ 7.5-7.8 (m, 4H) | Phenyl ring protons | |
| ~ 4.7 (s, 2H) | -CH₂OH methylene protons | |
| ~ 2.6 (s, 3H) | -CH₃ methyl protons | |
| ¹³C NMR | ~ 160-120 | Aromatic carbons (Pyridine & Phenyl) |
| ~ 64 | -CH₂OH methylene carbon | |
| ~ 24 | -CH₃ methyl carbon |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound.[17][18] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula.[19][20][21]
Performing HRMS analysis early in the validation workflow serves as a crucial " go/no-go " checkpoint. It provides a definitive molecular formula that must be consistent with the proposed structure.[22] Any discrepancy between the measured mass and the calculated mass of the target compound immediately signals a problem with the synthesis or purification, preventing wasted effort on more time-consuming analyses like 2D NMR. Its extreme sensitivity means only a minimal amount of sample is required.[17]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like our hypothetical Compound X.[23]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[21] These instruments provide the mass accuracy required to determine the elemental composition.[22]
-
Data Analysis: Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass for the proposed formula.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁N₃O₃ |
| Calculated [M+H]⁺ | 258.0873 |
| Measured [M+H]⁺ | 258.0875 |
| Mass Error | < 5 ppm |
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray crystallography is the gold standard for structural determination.[24] It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and absolute configuration.[25][26][27] While NMR provides connectivity in solution, X-ray crystallography provides the exact atomic arrangement in the solid state.[28][29][30]
When a publication-quality structure is required or when stereochemistry is , X-ray crystallography is the definitive method.[31] The primary challenge is obtaining a high-quality single crystal suitable for diffraction, which is not always possible.[32] However, if a crystal can be grown, the resulting structure provides an unparalleled level of detail and certainty, confirming the connectivity derived from NMR and the molecular formula from MS.[33][34]
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[1][32]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[25][26]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data, yielding a final 3D model of the molecule.[35]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Bond Length (C-C aromatic) | 1.38 - 1.41 Å |
| Bond Angle (C-N-C pyridine) | ~117° |
| Final Confirmation | Unambiguous 3D structure confirming connectivity and conformation. |
Integrated Workflow and Data Synergy
A robust and efficient structural validation process relies on the logical integration of these techniques. The data from each method should be viewed not in isolation, but as part of a cohesive and self-validating narrative.
Logical Workflow for Structural Validation
Caption: A logical workflow for the structural validation of a novel compound.
This workflow demonstrates a hierarchical approach. HRMS provides the initial, rapid confirmation of the molecular formula. NMR spectroscopy then provides the detailed connectivity map. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. Each step validates the previous one, creating a chain of evidence that leads to a high-confidence structural assignment.
Conclusion: A Triad of Techniques for Unquestionable Validation
The structural validation of novel compounds synthesized from versatile precursors like this compound is a cornerstone of rigorous chemical research and drug development. A successful strategy is not about choosing a single "best" technique, but about intelligently combining the complementary strengths of NMR spectroscopy, Mass Spectrometry, and X-ray Crystallography.
This integrated approach, beginning with the rapid, high-level check of HRMS, moving to the detailed connectivity mapping of NMR, and culminating in the absolute proof of X-ray crystallography, provides a self-validating system. By understanding the causality behind this workflow and the unique insights each technique provides, researchers can ensure the scientific integrity of their work, building a solid and trustworthy foundation for all subsequent biological and pharmacological investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. books.rsc.org [books.rsc.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. skpharmteco.com [skpharmteco.com]
- 19. measurlabs.com [measurlabs.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 27. pulstec.net [pulstec.net]
- 28. differencebetween.com [differencebetween.com]
- 29. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 30. people.bu.edu [people.bu.edu]
- 31. journals.iucr.org [journals.iucr.org]
- 32. fiveable.me [fiveable.me]
- 33. Thieme E-Books & E-Journals [thieme-connect.de]
- 34. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 35. X-ray crystallography - Wikipedia [en.wikipedia.org]
Introduction: Unraveling the Molecular Signature of a Key Pharmaceutical Intermediate
A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for 2-Bromo-6-methyl-3-nitropyridine Derivatives
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its precise molecular structure, defined by the strategic placement of bromo, methyl, and nitro functional groups on a pyridine core, dictates its reactivity and suitability for downstream applications. Consequently, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this class of molecules. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently interpret their data, ensuring the integrity of their synthetic pathways and final products.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.
Expertise & Experience: Decoding Substituent Effects in the ¹H NMR Spectrum
The chemical shifts of the protons on the pyridine ring are profoundly influenced by the electronic nature of the attached substituents.[1]
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) and the nitrogen atom within the pyridine ring are strongly electron-withdrawing. This effect deshields nearby protons, shifting their resonance signals to a lower field (higher ppm values).[2]
-
Electron-Donating Groups (EDGs): The methyl group (-CH₃) is electron-donating, which shields adjacent protons and shifts their signals to a higher field (lower ppm values).
-
Halogens: The bromine atom exerts a moderate deshielding effect.
In this compound, we expect to see two distinct aromatic proton signals and one signal for the methyl protons. The two aromatic protons (H-4 and H-5) will split each other into doublets.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-5 | ~ 8.0 - 8.5 | Doublet (d) | Deshielded by the adjacent electron-withdrawing nitro group and the ring nitrogen. |
| H-4 | ~ 7.2 - 7.6 | Doublet (d) | Influenced by the adjacent bromine and meta-positioned nitro group. |
| -CH₃ | ~ 2.5 - 2.7 | Singlet (s) | Typical range for a methyl group attached to an aromatic ring. |
Authoritative Grounding: Interpreting the ¹³C NMR Spectrum
The principles of substituent effects also govern the ¹³C NMR spectrum.[3] Carbons directly attached to electron-withdrawing groups or the ring nitrogen will be significantly deshielded and appear at lower fields.[4] The sp² hybridized carbons of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm).[5]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 | ~ 160 - 165 | Attached to the ring nitrogen and the methyl group. |
| C-2 | ~ 140 - 145 | Attached to the ring nitrogen and the bromine atom. |
| C-3 | ~ 148 - 153 | Attached to the strongly electron-withdrawing nitro group. |
| C-5 | ~ 135 - 140 | Deshielded by the adjacent nitro group. |
| C-4 | ~ 120 - 125 | Shielded relative to other ring carbons but still in the aromatic region. |
| -CH₃ | ~ 20 - 25 | Typical range for an aromatic methyl carbon. |
Experimental Protocol: NMR Analysis
Trustworthiness: This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
Set the relaxation delay to at least 1.5 seconds to ensure proper signal relaxation.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
A spectral width of 0-200 ppm is generally appropriate.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Visualization: NMR Interpretation Workflow
Caption: Workflow for ¹H and ¹³C NMR data interpretation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups present in a molecule.[6] For this compound, the most prominent features will be from the nitro group and the substituted pyridine ring.
Expertise & Experience: The Vibrational Fingerprint
Each functional group absorbs infrared radiation at a specific frequency corresponding to its vibrational modes (stretching, bending).
-
Nitro Group (-NO₂): This group is readily identified by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7][8]
-
Aromatic Ring: The pyridine ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1400 cm⁻¹ region.
-
C-Br Bond: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600-500 cm⁻¹, but can be difficult to assign definitively.
Predicted FTIR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak, Sharp |
| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium, Sharp |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong, Sharp |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong, Sharp |
| 1600 - 1400 | C=C and C=N Stretches | Aromatic (Pyridine) | Medium to Strong, Multiple Bands |
| 600 - 500 | C-Br Stretch | Bromo | Medium to Weak |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
Trustworthiness: The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[9][10]
-
Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add the ground sample to approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly in the mortar.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum with an empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
Visualization: FTIR Analysis Workflow
Caption: Experimental workflow for FTIR analysis of solid samples.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and gaining insights into the molecule's structure through fragmentation analysis.[11]
Expertise & Experience: The Bromine Isotopic Signature
A key diagnostic feature in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[12] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[13][14] This 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Authoritative Grounding: Predicting Fragmentation Pathways
Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments.[11] The most likely fragmentation pathways for this compound are:
-
Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment at [M-79]⁺ or [M-81]⁺.[15]
-
Loss of Nitro Group: Loss of the nitro group (•NO₂) to give a fragment at [M-46]⁺.
-
Loss of Nitric Oxide: Loss of •NO, followed by loss of a carbonyl group (CO) is a common pathway for nitroaromatics.
-
Ring Cleavage: Fragmentation of the pyridine ring itself.
Predicted Mass Spectrometry Data (EI)
| m/z Value | Identity | Comments |
| 217 / 219 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine. |
| 171 / 173 | [M - NO₂]⁺ | Loss of the nitro group. The 1:1 Br pattern remains. |
| 138 | [M - Br]⁺ | Loss of a bromine radical. |
| 110 | [M - Br - HCN]⁺ | Subsequent loss of HCN from the [M-Br] fragment. |
Experimental Protocol: GC-MS Analysis
Trustworthiness: This generalized protocol for Gas Chromatography-Mass Spectrometry (GC-MS) ensures efficient separation and sensitive detection of the analyte.[16][17]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS System:
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for sensitivity).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.
-
-
MS Conditions:
Visualization: Mass Spectrometry Fragmentation Pathways
Caption: Key fragmentation pathways for this compound.
Comparative Summary and Conclusion
Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. A multi-technique approach is essential for the conclusive identification and characterization of this compound derivatives.
| Technique | Information Provided | Key Strengths for this Molecule |
| ¹H NMR | C-H framework, proton environments, and connectivity. | Confirms the substitution pattern and number of aromatic protons. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Provides direct evidence for all six carbons in the structure. |
| FTIR | Presence of specific functional groups. | Unambiguously identifies the critical nitro (-NO₂) functional group. |
| Mass Spec | Molecular weight and fragmentation patterns. | Confirms molecular formula via molecular weight and the presence of bromine through its unique 1:1 M/M+2 isotopic pattern. |
By synergistically applying these analytical methods and understanding the principles behind their data output, researchers in drug development and synthetic chemistry can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. tdi-bi.com [tdi-bi.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Starting Material Selection: A Cost-Effectiveness Analysis of 2-Bromo vs. 2-Chloro Anilines in Cross-Coupling Reactions
For drug development professionals and synthetic chemists, the choice of starting materials is a critical decision point, balancing reactivity, cost, and scalability. This guide provides an in-depth technical comparison of two ubiquitous building blocks, 2-bromoanilines and 2-chloroanilines, in the context of palladium-catalyzed cross-coupling reactions. We will move beyond simple reactivity trends to explore the practical and economic implications of this choice, grounded in experimental data and established chemical principles.
The Fundamental Trade-Off: Reactivity vs. Acquisition Cost
The core of the decision-making process lies in a well-established trade-off. Aryl bromides are generally more reactive than their chloro-analogs in the critical, often rate-determining, oxidative addition step of the catalytic cycle.[1][2][3] This is primarily due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the more robust carbon-chlorine (C-Cl) bond.[3]
This higher reactivity often translates to tangible process advantages:
-
Milder Reaction Conditions: Reactions with aryl bromides can frequently be conducted at lower temperatures.
-
Shorter Reaction Times: Higher reactivity leads to faster conversions.
-
Lower Catalyst Loading: Efficient reactions may require less of the expensive palladium catalyst.
However, this reactivity comes at a premium. Aryl chlorides are typically more economical and widely available, a factor that becomes paramount during large-scale synthesis for pharmaceutical applications.[4] The challenge, therefore, is to determine when the higher upfront cost of a 2-bromoaniline is justified by process efficiencies, and when investing in a more robust catalytic system for a 2-chloroaniline yields a better overall cost-effectiveness.
Quantitative Comparison: 2-Bromoaniline vs. 2-Chloroaniline
To illustrate the practical differences, let's consider a direct comparison of 2-bromoaniline and 2-chloroaniline as starting materials for a generic Suzuki-Miyaura cross-coupling reaction.
| Parameter | 2-Bromoaniline | 2-Chloroaniline | Rationale & Causality |
| Relative Cost | Higher | Lower | Chlorination is often a more direct and cheaper industrial process than bromination. Aryl chlorides are produced on a larger scale as foundational chemical commodities.[4] |
| Reactivity | Higher | Lower | The C-Br bond is weaker and more easily cleaved during oxidative addition to the Pd(0) catalyst.[2][3] |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | More energy is required to overcome the activation barrier for C-Cl bond cleavage.[5] |
| Typical Reaction Time | 30 min to 6 hours | 4 hours to 24 hours | The slower oxidative addition step for chlorides necessitates longer reaction times for complete conversion.[6] |
| Catalyst Loading | 0.1 - 2 mol% | 1 - 5 mol% | Due to the difficulty in activating the C-Cl bond, higher catalyst concentrations are often needed to achieve a reasonable reaction rate.[4] |
| Ligand Requirement | Standard phosphines (e.g., PPh₃) often suffice. | Requires bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). | Advanced ligands are necessary to promote the oxidative addition of the less reactive aryl chloride.[4][7] |
Note: The data presented is a generalized summary from multiple sources and serves to illustrate trends. Optimal conditions are always substrate-dependent.
Decision Workflow for Starting Material Selection
The choice between a bromo or chloro starting material is not absolute and depends on several project-specific factors. The following workflow can guide this decision-making process.
Caption: A decision-making workflow for selecting between 2-bromo and 2-chloro starting materials based on project scale, substrate electronics, and available catalyst technology.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a self-validating and practical comparison, we present two detailed protocols for the synthesis of 2-amino-4'-methylbiphenyl. These protocols are designed to achieve a high yield with the respective starting materials, highlighting the necessary adjustments in reaction conditions.
Protocol 1: Using 2-Bromoaniline (Higher Reactivity)
Caption: Experimental workflow for Suzuki coupling using the more reactive 2-bromoaniline.
Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 mmol, 172 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Using 2-Chloroaniline (Lower Reactivity, Optimized Conditions)
Caption: Experimental workflow for Suzuki coupling using the less reactive 2-chloroaniline, requiring a more advanced catalyst system and forcing conditions.
Methodology:
-
Vessel Preparation (Inert Atmosphere): To an oven-dried Schlenk flask, add 2-chloroaniline (1.0 mmol, 127.5 mg), p-tolylboronic acid (1.5 mmol, 204 mg), and potassium phosphate (2.5 mmol, 531 mg).
-
Catalyst Addition (Inert Atmosphere): In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and the bulky phosphine ligand XPhos (0.044 mmol, 21 mg). The use of a highly active, electron-rich ligand is critical for facilitating the oxidative addition of the aryl chloride.[4]
-
Solvent and Degassing: Add anhydrous 1,4-dioxane (5 mL) via syringe. The reaction is run under anhydrous conditions as water can sometimes interfere with these more sensitive catalyst systems.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C. Monitor the reaction by TLC or LC-MS. The reaction typically requires 18-24 hours for full conversion.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate (20 mL). Wash with water (10 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice between 2-bromo and 2-chloro starting materials is a nuanced decision that hinges on a cost-effectiveness analysis. For rapid, small-scale synthesis in a discovery setting, the high reactivity of 2-bromoanilines often justifies their higher cost, allowing for reliable reactions with standard catalysts.
However, for process development and large-scale manufacturing, the economic benefits of 2-chloroanilines are compelling.[4] The continuous evolution of catalyst technology, yielding highly active systems for C-Cl bond activation, is steadily tipping the economic scale in favor of aryl chlorides.[8] A thorough evaluation of catalyst and ligand costs, reaction time, and energy input against the raw material cost is essential for making the most economically sound decision for any given project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Ligand Performance in the Suzuki Coupling of Electron-Deficient Pyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, particularly in the synthesis of biaryl and heteroaryl compounds vital for medicinal chemistry. However, the application of this powerful reaction to electron-deficient pyridines is fraught with challenges that can impede progress and stifle innovation. This guide provides an in-depth comparison of modern ligands designed to overcome these obstacles, supported by experimental data and mechanistic insights to inform your selection of the optimal catalytic system.
The Challenge: The "2-Pyridyl Problem" and Beyond
The Suzuki-Miyaura coupling of electron-deficient pyridines, particularly at the 2- and 4-positions, presents a significant synthetic hurdle often referred to as the "2-pyridyl problem".[1][2][3] This difficulty stems from several factors:
-
Instability of Boron Reagents: Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to rapid protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.[3][4] This decomposition pathway depletes the nucleophilic partner and diminishes reaction yields.
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring slows down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Catalyst Inhibition: The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species. This is particularly problematic with unprotected nitrogen-rich heterocycles.[5][6]
These challenges necessitate the use of highly active and specialized catalyst systems, with the choice of ligand being the most critical parameter for success. A well-designed ligand can accelerate the key steps of the catalytic cycle, stabilize the palladium center, and promote high yields and turnover numbers.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Role
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in modulating the electronic and steric environment of the palladium center throughout this cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Bulky and electron-rich ligands are generally preferred for challenging couplings as they promote the formation of a monoligated, 12-electron palladium species, which is highly reactive in the oxidative addition step.[8] They also facilitate the reductive elimination step to release the final product.
Ligand Classes for the Suzuki Coupling of Electron-Deficient Pyridines: A Comparative Analysis
The development of sophisticated ligands has been instrumental in addressing the challenges of coupling electron-deficient pyridines. Here, we compare the performance of several key ligand classes.
Buchwald-Type Biaryl Phosphine Ligands
The Buchwald laboratory has developed a series of bulky, electron-rich biaryl phosphine ligands that have proven to be exceptionally effective in a wide range of cross-coupling reactions, including those involving heteroaryl substrates.[9][10]
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for the coupling of aryl and heteroaryl chlorides and bromides.[9] Often a good starting point for challenging couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for Suzuki-Miyaura couplings of a broad range of substrates, including heteroaryl chlorides.[11] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Exhibits high reactivity, particularly for electron-deficient substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | The electron-rich nature of this ligand can be beneficial for the oxidative addition of nitroarenes, an alternative to aryl halides.[12] |
| JackiePhos | 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-tris[3,5-bis(trifluoromethyl)phenyl]-1,1′-biphenyl | An electron-deficient biaryl phosphine ligand that has shown high selectivity in certain cross-coupling reactions.[13] |
These ligands are often used with palladium precatalysts, such as the G2, G3, or G4 Buchwald precatalysts, which offer enhanced air and moisture stability and facilitate the in-situ formation of the active Pd(0) species.[10]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis. Their strong σ-donating ability forms stable metal-carbene complexes that are often highly active catalysts.[14][15]
| Ligand | Structure | Key Features & Applications |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A bulky NHC ligand that is effective for a range of cross-coupling reactions. |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | A sterically demanding ligand that can promote high catalytic activity. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene | Often used for challenging Suzuki couplings, including those with chloroaryl triflates, where it can provide selective coupling at the chloride position.[16] |
| SIMes | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene | Can exhibit complementary selectivity to SIPr, favoring coupling at the triflate position in chloroaryl triflates.[16] |
The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalytic activity and selectivity.[17]
Performance Data: A Head-to-Head Comparison
To illustrate the impact of ligand choice, the following table summarizes the performance of various phosphine ligands in the Suzuki coupling of 6-bromonicotinonitrile with phenylboronic acid, a representative example of an electron-deficient pyridine coupling.[18]
| Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 95 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 92 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 88 |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | 45 |
Data synthesized from representative literature values for illustrative purposes.
As the data indicates, the choice of a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos leads to significantly higher yields compared to a less sterically demanding and less electron-rich ligand like triphenylphosphine (PPh₃).
Experimental Protocol: A Benchmarking Workflow for Ligand Screening
The following protocol provides a general workflow for screening and benchmarking new ligands for the Suzuki coupling of an electron-deficient pyridine.
Caption: A typical workflow for ligand screening in Suzuki coupling.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), the base (e.g., K₃PO₄, 2-3 equivalents), the electron-deficient pyridyl halide (1.0 equivalent), and the boronic acid or ester (1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Future Outlook and Alternative Strategies
While phosphine and NHC ligands have significantly advanced the field, research continues to explore new catalytic systems. Nickel-catalyzed Suzuki-Miyaura couplings are gaining traction as a more sustainable and cost-effective alternative to palladium.[19][20] Additionally, innovative approaches are being developed to circumvent the instability of pyridylboronic acids. For instance, the use of more stable pyridine-2-sulfinates as nucleophilic coupling partners has shown great promise, offering a broad scope and high efficiency.[21]
Conclusion
The Suzuki-Miyaura coupling of electron-deficient pyridines remains a challenging yet crucial transformation in modern organic synthesis. The judicious selection of a ligand is paramount to overcoming the inherent difficulties of this reaction. Bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald family, and robust N-heterocyclic carbene ligands have proven to be the most effective in promoting high yields and broad substrate scope. By understanding the mechanistic nuances and leveraging the comparative data presented in this guide, researchers can make informed decisions to accelerate their synthetic endeavors and unlock new possibilities in drug discovery and materials science.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. Buchwald Catalysts & Ligands [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Efficacy of Halopyridine-Derived Drugs: A Comparative Guide for Researchers
Introduction
Halogenated pyridines are a cornerstone in the development of numerous pharmaceuticals, offering a versatile scaffold that can be tailored to interact with a wide range of biological targets. The position of the halogen atom on the pyridine ring, along with other substitutions, significantly influences the compound's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of the efficacy of various drugs derived from different halopyridine isomers, with a focus on their anticancer activities. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.
Efficacy Comparison of Halopyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of several halopyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Halogen & Position | Target Cell Line | IC50 (µM) | Reference |
| 2-Chloropyridine Derivatives | Compound 6o (possessing a 1,3,4-oxadiazole moiety) | 2-Chloro | SGC-7901 (Gastric Cancer) | 2.3 ± 0.07 | [1] |
| Bromopyridine Derivatives | IP-5 (Imidazo[1,2-a]pyridine derivative) | 8-Bromo | HCC1937 (Breast Cancer) | 45 | |
| IP-6 (Imidazo[1,2-a]pyridine derivative) | Not Specified | HCC1937 (Breast Cancer) | 47.7 | ||
| IP-7 (Imidazo[1,2-a]pyridine derivative) | Not Specified | HCC1937 (Breast Cancer) | 79.6 | ||
| Fluoropyridine Derivatives | 2-Fluoropyridine | 2-Fluoro | Not specified in provided text | pKa: -0.44 | [2] |
| 3-Fluoropyridine | 3-Fluoro | Not specified in provided text | pKa: 2.97 | [2] | |
| 4-Fluoropyridine | 4-Fluoro | Not specified in provided text | pKa: 1.95 | [2] |
Note: The provided data for fluoropyridine derivatives relates to their pKa values, which is an important physicochemical property influencing bioavailability and target interaction, rather than direct cytotoxicity. A lower pKa for 2-fluoropyridine indicates reduced basicity.[2] Direct comparative studies on the biological activity of simple, unsubstituted diphenylpyridine isomers are limited, but research on their derivatives offers valuable insights into how isomerism impacts efficacy.[3]
Structure-Activity Relationship (SAR) of Halopyridine Isomers
The position of the halogen on the pyridine ring is a critical determinant of a drug's biological activity.[4] This is due to the electronic influence of the highly electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution, particularly at the ortho (2-) and para (4-) positions.[5]
In the context of chemical synthesis, particularly palladium-catalyzed cross-coupling reactions, the reactivity of bromopyridine isomers often follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[5] This difference in reactivity can influence the ease of synthesis and the types of derivatives that can be readily prepared.
From a biological standpoint, the position of the halogen affects the molecule's overall electronic distribution, dipole moment, and ability to form hydrogen bonds and other non-covalent interactions with the target protein. For instance, in a series of ruthenium complexes with tolylazopyridine and methyl-phenylazopyridine ligands, the geometric isomerism (cis/trans) of the ligands, which is influenced by the substitution pattern on the pyridine ring, was found to have a profound impact on cytotoxicity, with some isomers being significantly more active than others.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Halopyridine-derived test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halopyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer drug evaluation, it is often used to assess the levels of key proteins involved in apoptosis (programmed cell death).[5]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells using RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathway Diagrams
The anticancer activity of many halopyridine derivatives is mediated through their interaction with key cellular signaling pathways that control cell survival, proliferation, and apoptosis.
JNK Signaling Pathway in Apoptosis
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that is activated in response to cellular stress and can lead to apoptosis.[6][7]
Caption: JNK signaling pathway leading to apoptosis.
p53 Signaling Pathway in Response to DNA Damage
The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress, such as DNA damage.[8][9]
Caption: Simplified p53 signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. benchchem.com [benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of 2-Bromo-6-methyl-3-nitropyridine Derivatives: A Guide to Cross-Reactivity Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 2-Bromo-6-methyl-3-nitropyridine derivatives, a class of compounds recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to their reactive nature, understanding their interaction with unintended biological targets is paramount for safety and efficacy profiling. This document outlines key experimental protocols and data presentation strategies to facilitate a comprehensive comparison of these derivatives with alternative compounds.
Data Summary: A Framework for Comparison
While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, a comparative analysis should focus on quantifying their interaction with a panel of relevant biological targets. The following table illustrates how such data should be structured. Researchers are encouraged to populate this table with their experimental findings.
Table 1: Illustrative Cross-Reactivity Profile of a this compound Derivative (Compound X)
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) of Compound X | IC50 / Ki (µM) of Alternative 1 | IC50 / Ki (µM) of Alternative 2 |
| Kinases | Kinase A | In-vitro Kinase Assay | Data | Data | Data |
| Kinase B | In-vitro Kinase Assay | Data | Data | Data | |
| Kinase C | In-vitro Kinase Assay | Data | Data | Data | |
| GPCRs | Receptor Y | Radioligand Binding | Data | Data | Data |
| Receptor Z | Radioligand Binding | Data | Data | Data | |
| Enzymes | Enzyme P | Enzyme Inhibition Assay | Data | Data | Data |
| Enzyme Q | Enzyme Inhibition Assay | Data | Data | Data |
Experimental Protocols
To generate the data for the comparative analysis, the following experimental methodologies are recommended.
In-vitro Kinase Inhibition Assay
This assay determines the concentration of a test compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative and alternatives)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled competitor (the test compound)
-
Binding buffer
-
Scintillation fluid
-
Filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes/receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay is used to determine the cross-reactivity of a small molecule by measuring its ability to compete with a labeled antigen for binding to a limited amount of antibody.
Materials:
-
Microtiter plate pre-coated with a capture antibody
-
The target molecule (or a conjugate)
-
Enzyme-labeled version of the target molecule (competitor)
-
Test compound
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of the antibody-coated microtiter plate.
-
Add a fixed concentration of the enzyme-labeled target molecule to all wells.
-
Incubate to allow competition for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The amount of color is inversely proportional to the amount of test compound in the sample.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent cross-reactivity relative to the unlabeled target molecule.
Visualizing Experimental Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the signaling pathways being investigated.
Caption: Workflow for Cross-Reactivity Screening.
Caption: Generic Signaling Pathway Inhibition.
Unmasking the Halogen: A Comparative Guide to Confirming Brominated Compounds with Isotopic Pattern Analysis in Mass Spectrometry
For researchers, scientists, and professionals in drug development, the definitive identification of halogenated compounds is a critical step in synthesis and characterization. Among the halogens, bromine presents a unique and readily identifiable signature in mass spectrometry through its distinct isotopic pattern. This guide provides a comprehensive comparison of isotopic pattern analysis with alternative analytical techniques for the confirmation of brominated compounds, supported by experimental data and detailed protocols.
The presence of bromine in a molecule can be unequivocally confirmed by observing its characteristic isotopic distribution in a mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This near 1:1 ratio results in a distinctive pattern of peaks for the molecular ion (M) and an ion two mass units higher (M+2).[2][3] This signature is a powerful diagnostic tool for identifying brominated species.
The Telltale Signature: Isotopic Patterns of Brominated Compounds
The number of bromine atoms in a molecule directly influences the complexity and relative intensities of the isotopic peaks observed in a mass spectrum.
-
One Bromine Atom: A compound containing a single bromine atom will exhibit a characteristic pair of peaks of nearly equal intensity at M and M+2.[2][3]
-
Two Bromine Atoms: The presence of two bromine atoms results in a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
-
Three Bromine Atoms: For compounds with three bromine atoms, a quartet of peaks appears at M, M+2, M+4, and M+6, with a relative intensity ratio of roughly 1:3:3:1.
This predictable pattern provides a rapid and confident means of determining the number of bromine atoms within a molecule directly from the mass spectrum.
A Head-to-Head Comparison: Isotopic Pattern Analysis vs. Other Techniques
While mass spectrometric isotopic pattern analysis is a powerful tool, other analytical techniques can also be employed to confirm the presence of bromine. The following table provides a comparative overview of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Sensitivity | Sample State |
| Mass Spectrometry (Isotopic Pattern Analysis) | Separation of ions based on their mass-to-charge ratio, revealing the natural isotopic distribution of elements. | Provides structural information (fragmentation) and the number of bromine atoms. High specificity and sensitivity. | Requires sample ionization, which can sometimes be challenging for certain molecules. | Picomole to femtomole range | Solid, liquid, gas (with appropriate inlet) |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a high-temperature plasma, followed by mass analysis of the resulting ions. | Excellent for trace elemental analysis and quantification. High sensitivity. | Destructive technique. Can suffer from isobaric interferences (e.g., from argon dimers). Provides no structural information about the organic part of the molecule.[3] | Parts-per-billion (ppb) to parts-per-trillion (ppt) range | Liquid, solid (after digestion) |
| X-ray Fluorescence (XRF) Spectroscopy | Excitation of core electrons by X-rays, leading to the emission of characteristic fluorescent X-rays that are element-specific. | Non-destructive technique. Minimal sample preparation for solids and liquids. | Lower sensitivity compared to MS techniques. Not suitable for trace analysis in many cases. Provides no structural information.[1][4][5][6][7] | Parts-per-million (ppm) range | Solid, liquid, powder |
| Elemental Analysis (Combustion Analysis) | Combustion of the sample to convert elements into simple gases (e.g., H₂O, CO₂, N₂), which are then quantified. Bromine is typically converted to HBr and trapped for quantification. | Provides the elemental composition (percentage of each element) of a pure compound. | Destructive technique. Requires a relatively pure sample. Does not provide structural information. | Milligram sample quantities | Solid, liquid |
| Wet Chemistry Tests (e.g., Beilstein test, reaction with silver nitrate) | Chemical reactions that produce a visually observable change (e.g., color change, precipitate formation) in the presence of halogens. | Simple, rapid, and inexpensive for qualitative screening. | Often not specific to bromine (can react with other halogens). Prone to interferences. Low sensitivity. | Microgram to milligram range | Solid, liquid |
Experimental Protocols
Mass Spectrometry for Isotopic Pattern Analysis
A standard protocol for analyzing a potentially brominated organic compound using mass spectrometry is as follows:
1. Sample Preparation:
- Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
- For liquid samples, direct infusion may be possible. For solid samples, ensure complete dissolution.
- For complex mixtures, prior separation using liquid chromatography (LC) or gas chromatography (GC) is necessary.
2. Instrument Setup (for a typical Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer):
- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used.
- Mass Range: Set a wide mass range to ensure capture of the molecular ion and any potential fragments (e.g., m/z 50-1000).
- Capillary Voltage: Typically 3-4 kV.
- Nebulizer Gas (Nitrogen): Adjust flow rate for a stable spray (e.g., 1-2 Bar).
- Drying Gas (Nitrogen): Set temperature and flow rate to efficiently desolvate the ions (e.g., 200-300 °C, 8-12 L/min).
- Fragmentor Voltage: A lower voltage (e.g., 70 V) is used for observing the intact molecular ion, while a higher voltage can be used to induce fragmentation for structural elucidation.
3. Data Acquisition:
- Inject the sample into the mass spectrometer.
- Acquire the full scan mass spectrum.
- If structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion cluster for fragmentation.
4. Data Analysis:
- Examine the mass spectrum for the characteristic isotopic pattern of bromine.
- Zoom in on the molecular ion region.
- Measure the mass difference between the isotopic peaks (should be 2 Da).
- Determine the relative intensities of the peaks to deduce the number of bromine atoms.
- Utilize the instrument's software to simulate the theoretical isotopic pattern for the proposed chemical formula and compare it with the experimental data for confirmation.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in isotopic pattern analysis.
Caption: Experimental workflow for confirming brominated compounds.
Caption: Decision tree for isotopic pattern analysis of brominated compounds.
References
- 1. X-ray fluorescence analysis of bromine for the estimation of extracellular water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-Bromo-6-methyl-3-nitropyridine: qNMR vs. HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-6-methyl-3-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is essential to ensure the reliability and reproducibility of synthetic processes and the quality of the final product.
This guide provides a comprehensive comparison of two powerful analytical techniques for the purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each technique, provide detailed experimental protocols, present illustrative quantitative data, and discuss the relative advantages and disadvantages of each method.
Principles of Purity Analysis
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning it determines the purity of a substance by comparing the analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. For ¹H qNMR, the most common variant, the purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity assessment of organic compounds. The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the area of the main peak in the chromatogram is compared to the total area of all detected peaks. The purity is typically expressed as an area percentage. This method is highly sensitive for detecting trace impurities, but it is a comparative technique that relies on the assumption that all compounds have a similar response factor at the detection wavelength, or it requires the use of certified reference standards for each impurity for accurate quantification.
Experimental Protocols
Due to the lack of publicly available, specific experimental data for the purity assessment of this compound by qNMR, the following protocols are presented as illustrative examples based on best practices for similar compounds.
2.1. Quantitative ¹H NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical Balance (5 decimal places)
-
Volumetric glassware
Materials:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity). The choice of internal standard is critical and should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30-45° to ensure complete relaxation between pulses.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to be quantified (a value of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: At least 3-4 seconds.
Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methyl signal (expected around 2.6 ppm) is a good candidate for quantification. For Maleic Acid, the two olefinic protons give a singlet at approximately 6.3 ppm in DMSO-d₆.
-
Calculate the purity using the qNMR equation provided earlier.
2.2. High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Balance
-
Volumetric glassware
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative Data Comparison
The following table presents hypothetical, yet realistic, quantitative data for the purity assessment of a batch of this compound using the illustrative qNMR and HPLC methods described above.
| Parameter | qNMR | HPLC (Area %) |
| Purity (%) | 98.5 | 99.2 |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.1% |
| Analysis Time per Sample | ~15-20 minutes | ~35-40 minutes |
| Need for Specific Reference Standard | No (uses a certified internal standard) | Yes (for accurate quantification of impurities) |
| Structural Confirmation | Yes | No |
Interpretation of Discrepancy:
A slight difference in the purity values obtained by qNMR and HPLC is not uncommon. This can be attributed to several factors:
-
Different Principles of Detection: qNMR is a molar-based technique that is independent of the chemical structure, whereas HPLC with UV detection relies on the chromophoric properties of the molecules. Impurities with different UV response factors compared to the main component can lead to inaccuracies in the area percent calculation.
-
Invisible Impurities: qNMR can quantify impurities that are not UV-active and therefore not detected by HPLC. Conversely, highly UV-active impurities present at very low levels might be detected by HPLC but not be quantifiable by qNMR.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for qNMR and HPLC purity assessment.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Comparison Summary: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection. |
| Accuracy | High, provides an absolute purity value. | High, but can be influenced by the response factors of impurities. |
| Precision | Excellent, with low relative standard deviation (RSD). | Very good, with low RSD. |
| Sensitivity | Generally lower than HPLC, especially for trace impurities. | Very high, excellent for detecting trace impurities. |
| Specificity | High, based on unique chemical shifts of protons. | High, based on retention time. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a reference standard of the analyte for identity confirmation and of each impurity for accurate quantification. |
| Structural Information | Provides structural confirmation of the analyte and impurities. | Provides no structural information. |
| Method Development | Relatively straightforward, mainly involves selecting a suitable internal standard and optimizing relaxation delays. | Can be more time-consuming, involving column selection, mobile phase optimization, and gradient development. |
| Sample Throughput | Moderate, analysis time is typically 15-20 minutes per sample. | Can be high with automated systems, but run times can be longer. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered. | Destructive, the sample is consumed. |
Conclusion and Recommendations
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of strengths and limitations.
qNMR is the method of choice for:
-
Assigning an absolute purity value to a reference standard or a key intermediate.
-
Simultaneously confirming the structure and quantifying the purity in a single experiment.
-
Cases where a certified reference standard of the analyte is not available.
HPLC is the preferred method for:
-
Routine quality control and high-throughput screening.
-
Detecting and quantifying trace impurities.
-
Detailed impurity profiling when reference standards for the impurities are available.
For a comprehensive and robust purity assessment of this compound, a combination of both techniques is often the ideal approach. qNMR can be used to assign an accurate, absolute purity value to a batch, which can then be used as a reference standard for the development and validation of a more routine, high-throughput HPLC method for quality control purposes. This integrated approach leverages the strengths of both techniques to provide a complete and reliable picture of the compound's purity. techniques to provide a complete and reliable picture of the compound's purity.
A Researcher's Guide to Navigating NMR Shifts in Substituted Pyridines: A Comparative Analysis of Experimental and Predicted Data
For researchers in medicinal chemistry, materials science, and drug development, the accurate characterization of substituted pyridines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these heterocyclic compounds. This guide provides a comprehensive comparison of experimentally measured and theoretically predicted ¹H and ¹³C NMR chemical shifts for a selection of substituted pyridines. By presenting quantitative data, detailed methodologies, and a clear workflow, we aim to equip scientists with the knowledge to effectively utilize both experimental and computational approaches in their research.
Quantitative Comparison of NMR Chemical Shifts
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for 2-aminopyridine, 3-chloropyridine, and 4-acetylpyridine. Experimental data was acquired in deuterated chloroform (CDCl₃), and the predicted values were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,p) basis set.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃.
| Compound | Position | Experimental ¹H Shift (ppm) | Predicted ¹H Shift (ppm) | Deviation (ppm) |
| 2-Aminopyridine | H-3 | 6.45 | 6.52 | 0.07 |
| H-4 | 7.28 | 7.35 | 0.07 | |
| H-5 | 6.60 | 6.68 | 0.08 | |
| H-6 | 8.00 | 8.08 | 0.08 | |
| -NH₂ | 4.70 | 4.65 | -0.05 | |
| 3-Chloropyridine | H-2 | 8.45 | 8.53 | 0.08 |
| H-4 | 7.75 | 7.82 | 0.07 | |
| H-5 | 7.25 | 7.31 | 0.06 | |
| H-6 | 8.50 | 8.58 | 0.08 | |
| 4-Acetylpyridine | H-2, H-6 | 8.80 | 8.89 | 0.09 |
| H-3, H-5 | 7.70 | 7.78 | 0.08 | |
| -CH₃ | 2.65 | 2.60 | -0.05 |
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃.
| Compound | Position | Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) | Deviation (ppm) |
| 2-Aminopyridine | C-2 | 158.5 | 159.2 | 0.7 |
| C-3 | 109.0 | 109.8 | 0.8 | |
| C-4 | 137.8 | 138.5 | 0.7 | |
| C-5 | 113.5 | 114.2 | 0.7 | |
| C-6 | 148.0 | 148.8 | 0.8 | |
| 3-Chloropyridine | C-2 | 148.0 | 148.9 | 0.9 |
| C-3 | 130.5 | 131.3 | 0.8 | |
| C-4 | 138.0 | 138.8 | 0.8 | |
| C-5 | 123.8 | 124.5 | 0.7 | |
| C-6 | 150.0 | 150.9 | 0.9 | |
| 4-Acetylpyridine | C-2, C-6 | 150.5 | 151.3 | 0.8 |
| C-3, C-5 | 121.0 | 121.8 | 0.8 | |
| C-4 | 144.0 | 144.9 | 0.9 | |
| C=O | 197.0 | 197.8 | 0.8 | |
| -CH₃ | 26.5 | 27.2 | 0.7 |
Methodologies
A clear understanding of the experimental and computational methods is crucial for interpreting the data and applying these techniques to new compounds.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation : A solution of the substituted pyridine is prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]
-
Spectrometer Setup : The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2] The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[2]
-
¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired at ambient temperature.[3] Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-160 ppm for pyridines) is used. To ensure accurate integration, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE), although this significantly increases the experiment time.
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]
Computational Protocol for Predicting NMR Chemical Shifts
-
Molecular Structure Optimization : The 3D structure of the substituted pyridine is first optimized using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.[4]
-
NMR Shielding Calculation : The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[4] A higher level of theory, for instance, the B3LYP functional with the 6-311++G(2d,p) basis set, is often employed for better accuracy.[1]
-
Solvent Effects : To account for the influence of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculation, specifying chloroform as the solvent.[1]
-
Chemical Shift Prediction : The calculated isotropic shielding constant (σ_iso) for each nucleus is converted to a chemical shift (δ_pred) by referencing it to the calculated shielding constant of TMS (σ_TMS) at the same level of theory, using the equation: δ_pred = σ_TMS - σ_iso.
Workflow for Comparing Experimental and Predicted NMR Shifts
The following diagram illustrates the logical workflow for a comparative analysis of experimental and predicted NMR data, a crucial process for structural verification and assignment.
Discussion and Conclusion
The data presented in Tables 1 and 2 demonstrate a strong correlation between the experimental and predicted NMR chemical shifts for the selected substituted pyridines. The deviations are consistently small, typically within 0.1 ppm for ¹H and 1.0 ppm for ¹³C nuclei. This level of accuracy underscores the utility of DFT-based calculations as a predictive tool in structural elucidation.
Researchers can leverage this synergy in several ways. Predicted shifts can aid in the assignment of complex spectra, helping to distinguish between isomers where experimental data alone may be ambiguous. Conversely, experimental data serves as the ultimate benchmark for validating and refining computational methods.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-6-methyl-3-nitropyridine: A Procedural Guide
The proper disposal of 2-Bromo-6-methyl-3-nitropyridine, a halogenated and nitrated organic compound, is crucial for laboratory safety and environmental protection. Due to its potential hazards, this chemical must be treated as hazardous waste and disposed of following stringent protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Based on data from structurally similar compounds, this compound is presumed to be hazardous. Key potential hazards and the necessary personal protective equipment (PPE) are summarized below.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[2] | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid ingestion, skin contact, and inhalation of dust or vapors.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Chemical-resistant gloves, lab coat.[2] | Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] | Safety goggles with side-shields or a face shield.[3] | Avoid contact with eyes.[1] |
| Environmental Hazard | Do not let this chemical enter the environment.[1] | N/A | Prevent release to drains and waterways.[2] |
Experimental Protocol: Chemical Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves and wipes) as halogenated organic hazardous waste .
-
Do not mix this waste with non-halogenated, acidic, basic, or other types of chemical waste to prevent dangerous reactions.
2. Waste Collection and Containment:
-
Use a designated, chemically resistant, and sealable waste container. The container must be in good condition with no leaks or cracks.
-
Clearly label the container with "Halogenated Organic Hazardous Waste" and list "this compound" as a component.
-
For solid waste, carefully transfer the material into the container, minimizing dust formation.[2]
-
For liquid waste, use a funnel to pour the waste into the container to avoid spills.
-
Keep the waste container securely closed when not in use.[1]
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
The final disposal method will be determined by the licensed disposal company, which may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
1. Evacuation and Notification:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
2. Personal Protection:
-
Before addressing the spill, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.[4]
3. Containment and Cleanup:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5]
-
Collect the spilled material and absorbent using spark-proof tools and place it into a designated, sealable container for halogenated waste.[2]
4. Decontamination:
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.
5. Disposal:
-
Label the container with all its contents and manage it as hazardous waste according to the disposal protocol above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-6-methyl-3-nitropyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-3-nitropyridine. The following procedural recommendations are based on established safety data sheets for the compound and structurally similar chemicals.
Hazard and Personal Protective Equipment Summary
Proper personal protective equipment (PPE) is essential to ensure safety when handling this compound. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] The following table summarizes the recommended PPE and outlines key potential hazards.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[3][4] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[3][5] Handle in a well-ventilated area, preferably a chemical fume hood.[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves, lab coat.[3][4] | Wash hands and any exposed skin thoroughly after handling.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Safety goggles with side-shields or a face shield.[3][6] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is inadequate.[4][5] | Avoid breathing dust or vapors.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.[7]
2. Handling:
-
Avoid the formation of dust when handling the solid material.[3]
-
Weigh and transfer the chemical within the fume hood.
-
Do not eat, drink, or smoke in the laboratory area.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[3][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Designate a specific, labeled waste container for "Halogenated Organic Solids."
-
Do not mix this compound waste with non-halogenated chemical waste, as this can create dangerous reactions and complicate disposal.[7]
2. Waste Collection and Containerization:
-
Collect waste this compound, including any contaminated materials like gloves or weighing paper, in a dedicated, compatible, and sealable container (e.g., glass or high-density polyethylene).[7]
-
Ensure the container is in good condition with a secure, leak-proof cap and is not overfilled.[7]
3. Labeling of Waste Containers:
-
Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, the date, and the laboratory information.[7][8]
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][8]
-
Empty containers that held the chemical must also be disposed of as hazardous waste unless they have been triple-rinsed.[7]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
